BMS-687453
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBXDMNCMEJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000998-59-3 | |
| Record name | BMS 687453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000998593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-687453 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TL5L7XDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-687453: A Deep Dive into its Potent and Selective PPARα Agonism
For Researchers, Scientists, and Drug Development Professionals
BMS-687453 has emerged as a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data from various in vitro assays and the experimental protocols employed for its characterization.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound for human PPARα over other PPAR isoforms, particularly PPARγ, is a hallmark of its pharmacological profile. The following tables summarize the key quantitative data from functional transactivation assays.
| Human PPAR-GAL4 Transactivation Assays | ||
| Parameter | Human PPARα | Human PPARγ |
| EC50 | 10 nM[1][2][3][4][5] | 4100 nM[1][2][3] |
| IC50 | 260 nM[1][2][3] | >15000 nM[1][2][3] |
| Selectivity (α vs γ) | ~410-fold [1][2][3][4] |
| Full-Length Receptor Co-transfection Assays in HepG2 Cells | |
| Parameter | Human PPARα |
| EC50 | 47 nM[1] |
| Selectivity (α vs γ) | ~50-fold [1] |
| Rodent PPARα Functional Assays | |
| Species | EC50 |
| Mouse | 426 nM[1] |
| Hamster | 488 nM[1] |
It is noteworthy that while this compound demonstrates high potency for human PPARα, it exhibits moderately lower potency in rodent species.[1] The compound shows negligible cross-reactivity with PPARδ.[4][5]
Experimental Protocols: Methodologies for Determining Selectivity
PPAR-GAL4 Chimeric Receptor Transactivation Assay
This assay format is a widely used method to assess the specific activation of the ligand-binding domain (LBD) of a nuclear receptor.
Objective: To determine the potency and selectivity of a compound by measuring the activation of a chimeric receptor consisting of the PPAR LBD fused to the GAL4 DNA-binding domain (DBD).
Methodology:
-
Cell Culture: Mammalian cells, such as HEK293T or a similar suitable cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plasmid Constructs:
-
Expression Vector: A plasmid encoding a chimeric protein where the LBD of human PPARα, PPARγ, or PPARδ is fused to the GAL4 DBD.
-
Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a promoter with GAL4 upstream activating sequences (UAS).
-
Internal Control Vector (Optional but Recommended): A plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Transient Transfection: Cells are seeded in multi-well plates and co-transfected with the expression and reporter plasmids using a suitable transfection reagent (e.g., lipofectamine-based reagents or calcium phosphate).
-
Compound Treatment: Following transfection (typically 18-24 hours), the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cell Lysis and Reporter Assay: After a defined incubation period (e.g., 24 hours), cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the internal control. The dose-response curves are then generated, and EC50 values are calculated using a suitable nonlinear regression model.
Full-Length Receptor Co-transfection Assay
This assay provides a more physiologically relevant system by using the full-length PPARs and their natural response elements.
Objective: To evaluate the ability of a compound to activate the full-length PPAR in a cellular context and induce the transcription of a reporter gene under the control of a PPAR response element (PPRE).
Methodology:
-
Cell Culture: HepG2 cells, a human hepatoma cell line that endogenously expresses genes involved in lipid metabolism, are a common choice for this assay.[1]
-
Plasmid Constructs:
-
Expression Vectors: Plasmids encoding the full-length human PPARα and PPARγ.
-
Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter containing one or more copies of a PPRE.
-
-
Co-transfection: HepG2 cells are co-transfected with the full-length PPAR expression vector and the PPRE-luciferase reporter vector.
-
Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound.
-
Reporter Gene Analysis: Following incubation, luciferase activity is measured and analyzed as described for the GAL4 assay.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor [alpha] Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 5. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound). | Semantic Scholar [semanticscholar.org]
The Discovery and Preclinical Development of BMS-687453: A Selective PPARα Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BMS-687453 is a potent and highly selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Developed by Bristol Myers Squibb, this compound emerged from a discovery program aimed at identifying novel treatments for dyslipidemia and atherosclerosis. Preclinical studies have demonstrated its ability to modulate lipid profiles and its favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its evaluation.
Introduction
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a central role in regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. Activation of PPARα has been a clinically validated strategy for managing dyslipidemia, primarily through the use of fibrate drugs.
The discovery of this compound, an oxybenzylglycine-based compound, represented a significant advancement in the pursuit of more potent and selective PPARα agonists.[1][2][3][4] Its high affinity and selectivity for PPARα over other PPAR isoforms held the promise of improved efficacy and a better safety profile. This document details the scientific journey of this compound from its discovery to its characterization in preclinical models.
Discovery and Lead Optimization
The development of this compound originated from a lead optimization program focused on an 1,3-oxybenzylglycine scaffold.[2] The primary publication detailing this discovery is "Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound)" published in the Journal of Medicinal Chemistry in 2010.[1][2] The research involved extensive structure-activity relationship (SAR) studies to enhance potency and selectivity for PPARα. X-ray co-crystal structures of early lead compounds in complex with the PPARα ligand-binding domain (LBD) were instrumental in guiding the SAR development that ultimately led to the identification of this compound.[2]
Mechanism of Action: PPARα Signaling Pathway
This compound functions as a selective agonist for PPARα.[1][3] PPARα is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the retinoid X receptor (RXR).[2][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism.[2]
The activation of PPARα by this compound leads to:
-
Increased fatty acid uptake and oxidation in the liver and muscle.
-
Regulation of lipoprotein metabolism, including the modulation of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels.
-
Anti-inflammatory effects.
Quantitative Preclinical Data
The preclinical evaluation of this compound provided significant quantitative data regarding its potency, selectivity, pharmacokinetics, and in vivo efficacy.
In Vitro Potency and Selectivity
This compound demonstrated potent and selective activation of human PPARα in various in vitro assays.[1][6]
| Assay Type | Receptor | Parameter | Value (nM) | Selectivity vs PPARγ | Reference |
| PPAR-GAL4 Transactivation | Human PPARα | EC50 | 10 | ~410-fold | [1][2] |
| Human PPARγ | EC50 | 4100 | - | [6] | |
| Human PPARα | IC50 | 260 | >57-fold | [6] | |
| Human PPARγ | IC50 | >15000 | - | [6] | |
| Full Length Co-transfection (HepG2 cells) | Human PPARα | EC50 | 47 | ~50-fold | [6] |
| Human PPARγ | EC50 | 2400 | - | [6] | |
| Rodent PPARα Functional Assays | Mouse PPARα | EC50 | 426 | - | [6] |
| Hamster PPARα | EC50 | 488 | - | [6] |
Table 1: In Vitro Potency and Selectivity of this compound
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in multiple species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound exhibited an excellent pharmacokinetic profile.[5]
| Species | Half-life (h) | Absolute Oral Bioavailability (%) | Reference |
| Mouse | 3 | Not Reported | [5] |
| Rat | Not Reported | 91 | [5] |
| Dog | Not Reported | 58 | [5] |
| Cynomolgus Monkey | 12 | Not Reported | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in animal models of dyslipidemia.
| Animal Model | Dosing | Key Findings | Reference |
| High fat-fed hamsters | 1, 3, 10 mg/kg, p.o. | Decreased HDLc levels | [6] |
| - | - | Induced hepatic PDK4 mRNA (ED50 = 0.24 mg/kg) | [6] |
Table 3: In Vivo Efficacy of this compound
Preclinical Safety
Preclinical safety studies indicated a good safety profile at therapeutic doses.[1][2] However, at high doses (300 mg/kg, p.o.) in male rats, this compound was observed to cause skeletal myofiber degeneration and necrosis, indicating a potential for muscle toxicity at supratherapeutic concentrations.[6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full texts of the primary research articles are not publicly available, this section outlines the general methodologies used in the preclinical evaluation of this compound based on available information.
In Vitro Assays
-
PPAR-GAL4 Transactivation Assays: These assays are used to determine the functional activity of compounds on PPAR isoforms. They typically involve a chimeric receptor system where the ligand-binding domain (LBD) of the PPAR is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into cells with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). The luminescence produced upon compound addition is proportional to the activation of the PPAR LBD.
-
Full-Length Receptor Co-transfection Assays: These assays are performed in a more physiologically relevant context, often in human liver cells like HepG2.[6] They involve the co-transfection of a plasmid expressing the full-length PPARα or PPARγ receptor along with a reporter plasmid containing a PPRE sequence driving the expression of a reporter gene.
-
Homogeneous, Fluorescent Polarization (FP) Binding Assays: These assays are used as a primary screen to determine the binding affinity of compounds to PPARα and PPARγ. They are based on the principle that a small fluorescently labeled ligand, when bound to the larger PPAR protein, will have a higher polarization value compared to the free ligand. A test compound that binds to the receptor will displace the fluorescent ligand, resulting in a decrease in polarization.
In Vivo Studies
-
Animal Models: High fat-fed hamsters were used as a model for dyslipidemia.[6]
-
Dosing: this compound was administered orally (p.o.).[6]
-
Sample Collection and Analysis: Blood samples were collected to measure lipid profiles (e.g., HDLc). Liver tissue was collected for gene expression analysis (e.g., PDK4 mRNA).[6]
Distinction from BMS-986453
It is crucial to distinguish this compound from another Bristol Myers Squibb compound, BMS-986453 . These are distinct molecules with different mechanisms of action and therapeutic indications.
-
This compound: A small molecule, selective PPARα agonist investigated for the treatment of dyslipidemia and atherosclerosis. Its development status is preclinical.
-
BMS-986453: A chimeric antigen receptor T-cell (CAR-T) therapy currently in clinical trials for the treatment of relapsed and/or refractory multiple myeloma.[7][8][9] It targets two proteins on myeloma cells: B-cell maturation antigen (BCMA) and G-protein coupled receptor family C group 5 member D (GPRC5D).[8]
Conclusion and Future Directions
This compound is a potent and selective PPARα agonist that demonstrated a promising preclinical profile for the potential treatment of dyslipidemia and atherosclerosis. Its discovery was a result of a well-designed lead optimization campaign guided by structural biology. The compound exhibited excellent in vitro potency and selectivity, along with favorable pharmacokinetic properties in multiple species.
While the preclinical data were encouraging, the development of this compound appears to have been discontinued, as there is no publicly available information on its progression into clinical trials. The reasons for this are not disclosed. Nevertheless, the discovery and preclinical development of this compound provide valuable insights into the design of selective PPARα agonists and contribute to the broader understanding of this important therapeutic target. Further research in this area could focus on leveraging the structural and pharmacological knowledge gained from compounds like this compound to develop next-generation therapies for metabolic disorders with improved efficacy and safety profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 4. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BMS-986453 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. sparkcures.com [sparkcures.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-687453: A Potent and Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in preclinical models for the treatment of dyslipidemia and atherosclerosis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-(3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)-N-(methoxycarbonyl)glycine, is a complex organic molecule with a well-defined structure.[2]
Chemical Structure:
A summary of its key chemical and physicochemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)-N-(methoxycarbonyl)glycine | [2] |
| Molecular Formula | C₂₂H₂₁ClN₂O₆ | [3] |
| Molecular Weight | 444.87 g/mol | [3] |
| CAS Number | 1000998-59-3 | [3] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO, not in water. | [2] |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term. | [2] |
Mechanism of Action: PPARα Agonism
This compound functions as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]
The activation of PPARα by this compound initiates a cascade of events that ultimately leads to the regulation of genes involved in fatty acid transport and oxidation.[5] This results in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels, making it a promising candidate for the management of dyslipidemia.[4]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activation of PPARα.
In Vitro and In Vivo Efficacy
The efficacy of this compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potent and selective PPARα agonist activity.
In Vitro Activity
This compound is a potent agonist of human PPARα with an EC50 of 10 nM and an IC50 of 260 nM.[6] It exhibits high selectivity for PPARα over PPARγ, with an EC50 of 4100 nM for the latter.[7] This selectivity is a key characteristic, as activation of PPARγ is associated with different metabolic effects.
| Assay Type | Target | Species | EC50 (nM) | IC50 (nM) | Selectivity (vs. PPARγ) | Reference |
| PPAR-GAL4 Transactivation | PPARα | Human | 10 | 260 | ~410-fold | [3] |
| PPAR-GAL4 Transactivation | PPARγ | Human | 4100 | >15000 | - | [3] |
| Full Length Receptor Co-transfection | PPARα | Human | Similar to GAL4 assay | - | Similar to GAL4 assay | [8] |
In Vivo Activity
Preclinical studies in animal models of dyslipidemia have shown that oral administration of this compound leads to favorable changes in lipid profiles. In human ApoA1 transgenic mice, this compound dose-dependently increased HDL cholesterol and decreased triglycerides.[7] Similar beneficial effects on lipid parameters were observed in hamsters fed a high-fat diet.[7]
| Species | Dosing | Key Findings | Reference |
| Mouse (hApoA1 Tg) | 10-100 mg/kg, oral | Reduced plasma triglycerides, increased HDL levels. | [7] |
| Hamster (High-fat diet) | - | Reduced serum triglycerides and LDL levels. | [7] |
Pharmacokinetics
This compound has demonstrated a favorable pharmacokinetic profile in preclinical species, with good oral bioavailability and a half-life ranging from 3 to 12 hours.[8]
| Species | Oral Bioavailability (%) | Half-life (h) | Reference |
| Mouse | - | 3 | [8] |
| Rat | 91 | - | [8] |
| Dog | 58 | - | [8] |
| Cynomolgus Monkey | - | 12 | [8] |
Experimental Protocols
PPAR-GAL4 Transactivation Assay
This cell-based assay is used to determine the functional potency of compounds as PPAR agonists.
Methodology:
-
Cell Culture: HEK293 cells are cultured in appropriate media and conditions.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
A vector expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the EC50 value.
Workflow for PPAR-GAL4 Transactivation Assay
Caption: Workflow of the PPAR-GAL4 transactivation assay.
Fluorescence Polarization (FP) Binding Assay
This in vitro assay measures the binding affinity of a compound to a target protein.
Methodology:
-
Reagents:
-
Purified ligand-binding domain (LBD) of PPARα.
-
A fluorescently labeled PPARα ligand (tracer).
-
This compound at various concentrations.
-
-
Assay Setup: In a microplate, the PPARα LBD, the fluorescent tracer, and varying concentrations of this compound are combined in a suitable buffer.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The IC50 value is determined by plotting the decrease in fluorescence polarization as a function of the this compound concentration. This reflects the displacement of the fluorescent tracer from the PPARα LBD by the test compound.
In Vivo Dyslipidemia Model
This animal study design is used to evaluate the efficacy of a compound in a disease-relevant model.
Methodology:
-
Animal Model: Human ApoA1 transgenic mice, which are susceptible to developing dyslipidemia, are used.
-
Acclimatization: Animals are acclimated to the housing conditions for a specified period.
-
Grouping and Dosing: Mice are randomly assigned to treatment groups (e.g., vehicle control, different doses of this compound). The compound is administered orally once daily for a defined duration.
-
Monitoring: Body weight and food consumption are monitored throughout the study.
-
Sample Collection: At the end of the study, blood samples are collected for lipid analysis (triglycerides, HDL, LDL). Tissues such as the liver may also be collected for further analysis.
-
Data Analysis: Lipid parameters are compared between the treatment and control groups to assess the efficacy of the compound.
Workflow for In Vivo Dyslipidemia Study
Caption: Workflow for an in vivo dyslipidemia study.
Conclusion
This compound is a well-characterized, potent, and selective PPARα agonist with a promising preclinical profile for the treatment of dyslipidemia. Its robust in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound and other selective PPARα modulators.
References
- 1. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Molecular Actions of PPARα in Lipid Metabolism and Inflammation. | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
BMS-687453 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| CAS Number | 1000998-59-3 | [1][2][3][4] |
| Molecular Formula | C22H21ClN2O6 | [5] |
| Molecular Weight | 444.86 g/mol | [5] |
Abstract
BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][6] It has demonstrated a promising pharmacological and safety profile in preclinical studies, positioning it as a candidate for the treatment of dyslipidemia and atherosclerosis.[2][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Mechanism of Action: PPARα Activation
This compound functions as a selective agonist for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes leads to an increase in fatty acid oxidation and a decrease in plasma triglyceride levels.
Signaling Pathway of this compound via PPARα Activation
Caption: this compound activates the PPARα signaling pathway.
Quantitative Data
In Vitro Activity of this compound
| Assay | Species | EC50 (nM) | IC50 (nM) | Selectivity (vs. PPARγ) | Reference |
| PPAR-GAL4 Transactivation | Human | 10 | 260 | ~410-fold | [2][5] |
| PPAR-GAL4 Transactivation | Mouse | 426 | - | - | [1] |
| PPAR-GAL4 Transactivation | Hamster | 488 | - | - | [1] |
| Full-Length Receptor Co-transfection (HepG2 cells) | Human | 47 | - | ~50-fold | [1] |
In Vivo Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability | Half-life | Plasma Clearance | Reference |
| Mouse | - | 3 h | Low | [7] |
| Rat | 91% | - | Low | [7] |
| Dog | 58% | - | Moderate | [7] |
| Cynomolgus Monkey | - | 12 h | Low | [7] |
In Vivo Efficacy of this compound
| Animal Model | Dosage (p.o.) | Effect | Reference |
| Human ApoA1 Transgenic Mice | 10, 50, 100 mg/kg | Dose-dependent increase in serum ApoA1 and LDL-c | [1] |
| High Fat-Fed Hamsters | 1, 3, 10 mg/kg | Decreased HDL-c levels | [1] |
| Rat | 0.24 mg/kg (ED50) | Induction of PDK4 mRNA in the liver | [1] |
Toxicology Data
| Species | Dosage (p.o.) | Observation | Reference |
| Male Rats | 300 mg/kg | Mild toxicity in fast and slow-twitch muscles, characterized by skeletal myofiber degeneration and necrosis. | [1] |
Experimental Protocols
PPAR-GAL4 Transactivation Assay
This assay is utilized to determine the functional potency of compounds as agonists for PPARα. It employs a chimeric receptor system where the ligand-binding domain (LBD) of PPARα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Transient Transfection: Cells are seeded in 96-well plates and co-transfected with two plasmids:
-
An expression vector encoding the GAL4 DBD fused to the human PPARα LBD.
-
A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a luciferase reporter gene.
-
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., β-galactosidase expression or cell viability) to account for variations in transfection efficiency and cell number. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a sigmoidal dose-response curve.
Full-Length Receptor Co-transfection Assay
This assay provides a more physiologically relevant assessment of compound activity by using the full-length PPARα receptor.
Methodology:
-
Cell Culture: HepG2 cells are maintained in appropriate culture conditions.
-
Co-transfection: Cells are co-transfected with:
-
An expression vector for the full-length human PPARα.
-
An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of PPARα.
-
A reporter plasmid containing a PPRE driving a luciferase gene.
-
-
Compound Incubation: Transfected cells are exposed to different concentrations of this compound.
-
Luciferase Activity Measurement: Post-incubation, luciferase activity is quantified as described in the GAL4 assay.
-
Data Analysis: EC50 values are determined by plotting the normalized luciferase activity against the compound concentration.
Experimental Workflow for In Vitro Assays
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
In Vitro Potency and Efficacy of BMS-687453: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4][5] PPARα is a ligand-activated transcription factor and a key regulator of lipid metabolism, making it an important therapeutic target for metabolic diseases such as atherosclerosis and dyslipidemia.[6][7] This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental protocols and a summary of its activity across various assays.
Quantitative Potency and Efficacy Data
The in vitro activity of this compound has been characterized through various assays, demonstrating its high potency and selectivity for human PPARα.
| Assay Type | Target | Species | Potency Metric | Value (nM) | Selectivity vs. PPARγ | Reference |
| PPAR-GAL4 Transactivation Assay | PPARα | Human | EC50 | 10 | ~410-fold | [3][8][9] |
| PPAR-GAL4 Transactivation Assay | PPARγ | Human | EC50 | 4100 | - | [2][8] |
| PPAR-GAL4 Transactivation Assay | PPARα | Human | IC50 | 260 | - | [1][2][5][8] |
| PPAR-GAL4 Transactivation Assay | PPARγ | Human | IC50 | >15000 | >57-fold | [2][8] |
| Full-Length Receptor Co-transfection Assay (in HepG2 cells) | PPARα | Human | EC50 | 47 | ~50-fold | [2] |
| Full-Length Receptor Co-transfection Assay (in HepG2 cells) | PPARγ | Human | EC50 | 2400 | - | [2] |
| Rodent PPARα Functional Assays | PPARα | Mouse | EC50 | 426 | - | [2] |
| Rodent PPARα Functional Assays | PPARα | Hamster | EC50 | 488 | - | [2] |
Signaling Pathway
This compound activates PPARα, which in turn heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene expression. The downstream effects of PPARα activation by this compound primarily involve the upregulation of genes associated with fatty acid metabolism.
Experimental Protocols
PPAR-GAL4 Transactivation Assay
This assay quantifies the ability of a compound to activate a specific PPAR isotype by measuring the expression of a reporter gene.
Principle: A chimeric receptor is constructed containing the ligand-binding domain (LBD) of PPARα fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. A reporter plasmid contains the firefly luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). When this compound binds to the PPARα LBD, the GAL4 DBD binds to the UAS, driving the expression of luciferase.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable mammalian cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with two plasmids:
-
An expression vector for the GAL4-PPARα LBD fusion protein.
-
A reporter vector containing a GAL4 UAS driving a luciferase gene.
-
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After a 24-hour incubation post-transfection, the medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.
-
-
Luciferase Assay:
-
Following a 16-24 hour incubation with the compound, cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The fold activation of luciferase expression relative to the vehicle control is calculated.
-
EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Full-Length Receptor Co-transfection Assay
This assay assesses the activity of this compound on the full-length PPARα receptor in a more physiologically relevant context.
Principle: Cells are co-transfected with an expression vector for the full-length PPARα, an expression vector for its heterodimerization partner RXR, and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
Methodology:
-
Cell Culture and Transfection:
-
Hepatoma cell lines like HepG2 are typically used.
-
Cells are co-transfected with three plasmids:
-
Expression vector for full-length human PPARα.
-
Expression vector for full-length human RXRα.
-
A reporter plasmid with a PPRE sequence upstream of a luciferase reporter gene.
-
-
-
Compound Treatment:
-
Following transfection, cells are treated with various concentrations of this compound.
-
-
Luciferase Assay and Data Analysis:
-
The procedure is similar to the GAL4 transactivation assay, involving cell lysis, measurement of luciferase activity, and dose-response curve fitting to determine EC50 values.
-
Fluorescence Polarization (FP) Binding Assay
This is a biophysical assay to determine the binding affinity of this compound to the PPARα LBD.
Principle: A small fluorescently labeled ligand (tracer) that binds to the PPARα LBD is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PPARα LBD, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled this compound competes with the tracer for binding, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Methodology:
-
Reagents:
-
Purified recombinant PPARα LBD.
-
A fluorescently labeled PPARα ligand (tracer).
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, a fixed concentration of PPARα LBD and the fluorescent tracer are incubated with serial dilutions of this compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the concentration of this compound.
-
The IC50 value, the concentration of this compound that displaces 50% of the bound tracer, is determined from the dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Reactome | PPARA activates gene expression [reactome.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 8. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Validation Studies of BMS-687453
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-687453 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is a key regulator of lipid and lipoprotein metabolism, primarily in the liver, where it governs the expression of genes involved in fatty acid uptake and oxidation.[1][2] Due to its role in managing lipid levels, PPARα has been a significant target for the development of therapeutics aimed at treating dyslipidemia and atherosclerosis.[1] This document provides a comprehensive technical overview of the target validation studies for this compound, detailing its interaction with PPARα, its cellular and in vivo activity, and the experimental protocols used in its preclinical evaluation.
Core Target and Mechanism of Action
The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[1][2][3] As an agonist, this compound binds to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent activation of target gene transcription. These target genes are centrally involved in lipid metabolism, including those responsible for fatty acid transport and breakdown.
The interaction of this compound with the PPARα LBD has been structurally characterized through X-ray crystallography, providing a detailed view of the binding mode and the molecular interactions that drive its high affinity and selectivity.[1]
Quantitative Data Summary
The potency, selectivity, and efficacy of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Species | EC50 (nM) | IC50 (nM) | Selectivity vs. PPARγ | Reference |
| PPAR-GAL4 Transactivation | PPARα | Human | 10 | 260 | ~410-fold | [1][3] |
| PPAR-GAL4 Transactivation | PPARγ | Human | 4100 | >15000 | - | [1] |
| Full-Length Receptor Co-transfection (HepG2 cells) | PPARα | Human | 47 | - | ~50-fold | |
| Full-Length Receptor Co-transfection (HepG2 cells) | PPARγ | Human | 2400 | - | - | |
| PPAR-GAL4 Transactivation | PPARα | Mouse | 426 | - | - | |
| PPAR-GAL4 Transactivation | PPARα | Hamster | 488 | - | - |
Table 2: In Vivo Pharmacological Effects of this compound
| Animal Model | Dosing (p.o.) | Effect | Magnitude of Effect | Reference |
| High Fat-Fed Hamsters | 1, 3, 10 mg/kg | Decrease in HDLc | Dose-dependent | |
| Human apoA1 Transgenic Mice | 10, 50, 100 mg/kg | Increase in serum ApoA1 | Dose-dependent | |
| Mice | - | Induction of hepatic PDK4 mRNA | ED50 = 0.24 mg/kg |
Table 3: Pharmacokinetic Profile of this compound
| Species | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 3 | - | [1] |
| Rat | - | 91 | [1] |
| Dog | - | 58 | [1] |
| Cynomolgus Monkey | 12 | - | [1] |
Experimental Protocols
PPAR-GAL4 Transactivation Assay
This assay is designed to measure the ability of a compound to activate a specific PPAR isoform in a cellular context.
Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of a PPAR isoform (e.g., human PPARα) to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line along with a reporter plasmid. The reporter plasmid contains a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene, typically luciferase. If the test compound binds to the PPAR LBD, the GAL4 DBD will bind to the UAS and activate the transcription of the reporter gene, leading to a measurable signal (e.g., light output from the luciferase reaction).
Detailed Methodology:
-
Cell Line: Human embryonic kidney cells (HEK293T) are commonly used due to their high transfection efficiency.
-
Plasmids:
-
Expression Plasmid: A mammalian expression vector (e.g., pCMV) containing the coding sequence for the GAL4 DBD fused to the LBD of human PPARα (amino acids 166-468), human PPARγ, or mouse/hamster PPARα.
-
Reporter Plasmid: A plasmid containing multiple copies of the GAL4 UAS upstream of a minimal promoter, followed by the firefly luciferase gene (e.g., pFR-Luc).
-
Control Plasmid: A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) is often co-transfected to normalize for transfection efficiency.
-
-
Transfection: Cells are seeded in 96-well or 384-well plates and transfected with the three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 2000).
-
Compound Treatment: After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following an incubation period (e.g., 18-24 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data are then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Homogeneous Fluorescence Polarization (FP) Binding Assay
This assay quantifies the binding affinity of a compound to a purified PPAR LBD.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (tracer) for PPARα will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger PPARα LBD, its rotation slows down significantly, leading to an increase in fluorescence polarization. Unlabeled compounds (like this compound) can compete with the tracer for binding to the LBD. This competition displaces the tracer, causing it to tumble freely again and thus decreasing the fluorescence polarization. The degree of this decrease is proportional to the binding affinity of the test compound.
Detailed Methodology:
-
Reagents:
-
PPARα LBD: Purified, recombinant human PPARα ligand-binding domain.
-
Fluorescent Tracer: A fluorescently labeled known PPARα ligand (e.g., a fluorescein-tagged PPARα agonist). The specific tracer used in the this compound studies is not publicly disclosed but would be a small molecule with known affinity for PPARα.
-
Assay Buffer: A buffer optimized for protein stability and binding interactions.
-
-
Assay Procedure:
-
The PPARα LBD and the fluorescent tracer are incubated together in the assay buffer in a microplate (e.g., a black 384-well plate) to allow binding to reach equilibrium.
-
Serial dilutions of this compound or a control compound are added to the wells.
-
The plate is incubated to allow the competition reaction to reach equilibrium.
-
-
Measurement: The fluorescence polarization is measured using a microplate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of the test compound. The IC50 value, the concentration of the compound that displaces 50% of the bound tracer, is determined by fitting the data to a competitive binding equation.
In Vivo Study in Human ApoA1 Transgenic Mice
This study evaluates the effect of this compound on a key protein involved in high-density lipoprotein (HDL) metabolism.
Detailed Methodology:
-
Animal Model: Male, 6-8 week old human apoA1 transgenic mice. These mice are genetically engineered to express the human apolipoprotein A1, a major component of HDL.
-
Housing and Diet: Animals are allowed free access to food and water.
-
Dosing:
-
Mice are randomly assigned to treatment groups.
-
This compound is administered once daily in the morning by oral gavage (5 mL/kg body weight).
-
A vehicle control group receives the vehicle alone.
-
-
Study Duration: 10 days.
-
Sample Collection:
-
On day 10, after the final dose, the mice are fasted for 4 hours.
-
Animals are then euthanized by CO2 asphyxiation.
-
Blood is collected via cardiac puncture into serum-separating tubes.
-
Livers are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent RNA analysis.
-
-
Biochemical Analysis:
-
Serum is separated by centrifugation.
-
Human apoA1 concentration in the serum is measured using a commercially available apolipoprotein A1 kit (e.g., an ELISA kit).
-
Other serum lipids (e.g., HDLc, LDLc, triglycerides) are also measured.
-
-
Gene Expression Analysis:
-
Total RNA is isolated from the frozen liver samples.
-
The expression levels of PPARα target genes (e.g., PDK4) are quantified using quantitative real-time PCR (qRT-PCR).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activation of PPARα.
Experimental Workflow for PPAR-GAL4 Transactivation Assay
Caption: Workflow for the PPAR-GAL4 transactivation assay.
Logical Relationship in Fluorescence Polarization Binding Assay
Caption: Logical relationships in the FP binding assay.
References
Unveiling the Preclinical Pharmacokinetic Profile of BMS-687453 in Rodents
An In-depth Technical Guide for Researchers
Introduction
BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential therapeutic effects in metabolic diseases such as atherosclerosis and dyslipidemia.[1][2] A thorough understanding of a drug candidate's pharmacokinetic (PK) properties, which encompass its absorption, distribution, metabolism, and excretion (ADME), is fundamental for its preclinical development. This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in rodent models, based on publicly available data. The information is tailored for researchers, scientists, and drug development professionals to support further investigation and decision-making.
While detailed quantitative data from the primary preclinical studies are not fully available in the public domain, this guide synthesizes the key findings and presents a general framework for the experimental approaches typically employed in such evaluations.
Core Pharmacokinetic Properties of this compound in Rodents
Preclinical studies have demonstrated that this compound possesses a favorable pharmacokinetic profile in rodent species, characterized by efficient oral absorption and low plasma clearance.[1]
Data Presentation: Summary of Known Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound that have been reported in rodents. It is important to note that this information is based on summaries and may not encompass the full scope of the original preclinical data.
| Parameter | Species | Value | Route of Administration | Source |
| Half-life (t½) | Mouse | ~3 hours | Not Specified | [1] |
| Oral Bioavailability (F) | Rat | 91% | Oral | [1] |
| Plasma Clearance | Mouse | Low | Not Specified | [1] |
| Plasma Clearance | Rat | Low | Not Specified | [1] |
| Oral Absorption | Mouse | Rapid | Oral | [1] |
| Oral Absorption | Rat | Rapid | Oral | [1] |
Note: Detailed dose-specific data for parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are not available in the reviewed public literature. For complete and dose-ranging pharmacokinetic data, access to the primary research article by Li et al. (2010) is recommended.
Experimental Protocols
While the specific experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly detailed, a generalized methodology for such studies in rodents is provided below. This protocol is based on standard practices in the field of drug metabolism and pharmacokinetics.
Generalized Protocol for a Rodent Pharmacokinetic Study
1. Animal Models:
- Species/Strain: Typically, male Sprague-Dawley rats and male CD-1 or C57BL/6 mice are used.
- Health Status: Animals are specific-pathogen-free and acclimated to the facility for at least one week prior to the study.
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for fasting periods prior to dosing.
2. Drug Formulation and Administration:
- Formulation: this compound for oral administration is typically formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of polyethylene (B3416737) glycol and saline. For intravenous administration, a clear solution is prepared, often in a vehicle like saline with a co-solvent if needed.
- Dose Administration:
- Oral (PO): A single dose is administered by oral gavage using a suitable gauge gavage needle.
- Intravenous (IV): A single bolus dose is administered via a cannulated tail vein or other suitable vessel.
3. Sample Collection:
- Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). The collection is often performed via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).
- Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method:
- Method: The concentration of this compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
- Quantification: A standard curve is generated using known concentrations of this compound in blank plasma to allow for accurate quantification of the drug in the study samples.
5. Pharmacokinetic Analysis:
- Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
- Parameters Calculated: Key parameters include Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd). For oral doses, the absolute oral bioavailability (F) is calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
References
Preclinical Safety and Toxicology of BMS-687453: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that was developed as a candidate for the treatment of atherosclerosis and dyslipidemia.[1][2] As a member of the PPAR agonist class, this compound modulates lipid metabolism and inflammation, showing pleiotropic effects on plasma lipoprotein levels and insulin (B600854) sensitization.[3] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating relevant biological pathways.
In Vitro Pharmacology and Selectivity
This compound demonstrates high potency and selectivity for human PPARα. In PPAR-GAL4 transactivation assays, it exhibited an EC50 of 10 nM for human PPARα, with approximately 410-fold selectivity over human PPARγ (EC50 of 4100 nM).[1][3][4] The binding affinity, represented by the IC50 value for human PPARα, was determined to be 260 nM, while for PPARγ it was greater than 15,000 nM.[4][5] Further studies in HepG2 cells confirmed its high potency for PPARα (EC50 = 47 nM) with about 50-fold selectivity over PPARγ (EC50 = 2400 nM).[4][5] Interestingly, this compound showed lower potency in rodent PPARα functional assays, with EC50 values of 426 nM for mouse and 488 nM for hamster, though it still acted as a full agonist in these species.[4][5]
Table 1: In Vitro Potency and Selectivity of this compound
| Assay System | Target | Parameter | Value (nM) |
| PPAR-GAL4 Transactivation | human PPARα | EC50 | 10[1][4] |
| human PPARγ | EC50 | 4100[1][4] | |
| Binding Assay | human PPARα | IC50 | 260[4][5] |
| human PPARγ | IC50 | >15000[4][5] | |
| HepG2 Cell Co-transfection | human PPARα | EC50 | 47[4][5] |
| human PPARγ | EC50 | 2400[4][5] | |
| Rodent PPARα Functional Assay | mouse PPARα | EC50 | 426[4][5] |
| hamster PPARα | EC50 | 488[4][5] |
Preclinical Pharmacokinetics
This compound displayed a favorable pharmacokinetic profile across multiple preclinical species.[3] Oral absorption was rapid in mice, rats, dogs, and cynomolgus monkeys.[3] The compound exhibited low plasma clearance in mice, rats, and monkeys, with moderate clearance observed in dogs.[3] The half-life of this compound ranged from 3 hours in mice to 12 hours in cynomolgus monkeys.[3] Notably, it demonstrated excellent absolute oral bioavailability, ranging from 58% in dogs to 91% in rats.[3]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Plasma Clearance | Half-life (h) |
| Mouse | - | Low | 3[3] |
| Rat | 91[3] | Low | - |
| Dog | 58[3] | Moderate | - |
| Cynomolgus Monkey | - | Low | 12[3] |
In Vivo Efficacy and Toxicology
In vivo studies have demonstrated the pharmacological activity of this compound in rodent models. In human apoA1 transgenic mice, oral administration of this compound at doses of 10, 50, and 100 mg/kg dose-dependently increased serum ApoA1 protein and low-density lipoprotein-cholesterol (LDLc) levels.[4][5] In high-fat-fed hamsters, this compound at doses of 1, 3, and 10 mg/kg decreased HDLc levels.[4][5] The compound also induced the expression of PDK4 mRNA in the liver with an ED50 of 0.24 mg/kg.[5]
A key toxicology finding was observed in male rats. A high oral dose of 300 mg/kg of this compound resulted in skeletal myofiber degeneration and necrosis.[5] This toxicity was characterized by discoid changes, myofibril lysis, hyalinization, and cellular infiltration in both fast and slow-twitch muscles.[5]
Table 3: Summary of In Vivo Studies with this compound
| Species | Dosing (p.o.) | Duration | Key Findings |
| Human apoA1 Transgenic Mice | 10, 50, 100 mg/kg | 10 days | Dose-dependent increase in serum ApoA1 and LDLc.[4][5] |
| High-fat-fed Hamsters | 1, 3, 10 mg/kg | - | Decreased HDLc levels.[4][5] |
| Male Rats | 300 mg/kg | - | Skeletal myofiber degeneration and necrosis.[5] |
Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway
This compound acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. The binding of this compound to PPARα leads to a conformational change in the receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Agonist activation of the PPARα signaling pathway.
General In Vivo Toxicology Study Workflow
The assessment of in vivo toxicity for a compound like this compound typically follows a structured workflow, from dose administration to pathological evaluation.
Caption: A typical workflow for an in vivo toxicology study.
Experimental Protocols
In Vitro PPAR-GAL4 Transactivation Assay
The functional activity of this compound on human PPARα and PPARγ is determined using a GAL4-LBD (ligand-binding domain) transactivation assay.[5]
-
Cell Line: HepG2 cells are commonly used for this assay.
-
Transfection: Cells are co-transfected with plasmids encoding the GAL4 DNA-binding domain fused to the LBD of either human PPARα or PPARγ, and a reporter plasmid containing a GAL4 upstream activating sequence driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced gene expression.
-
Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity is quantified using a luminometer).
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Study in Human ApoA1 Transgenic Mice
This protocol is designed to evaluate the effect of this compound on ApoA1 and lipid levels in a relevant transgenic mouse model.[5]
-
Animals: Male human apoA1 transgenic mice, 6-8 weeks old, are used.
-
Acclimation and Grouping: Animals are acclimated and randomly assigned to different treatment groups.
-
Dosing: Mice are dosed once daily in the morning by oral gavage (5 mL/kg body weight) with either vehicle or this compound at specified doses (e.g., 10, 50, 100 mg/kg).
-
Study Duration: The study is conducted for 10 days.
-
Sample Collection: On day 10, after a 4-hour fast, mice are euthanized by CO2 asphyxiation. Blood is collected via cardiac puncture into serum-separating tubes for lipid measurements. Livers are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent RNA analysis.
-
Biochemical Analysis: Serum levels of human ApoA1 are measured using a specific immunoassay kit. Other lipid parameters (e.g., LDLc) are also analyzed.
Conclusion
The preclinical data for this compound indicate that it is a potent and selective PPARα agonist with a generally favorable pharmacokinetic profile across multiple species. While it demonstrates efficacy in modulating lipid parameters in animal models, a significant toxicology finding of skeletal muscle toxicity at a high dose in rats has been identified. This information is critical for guiding further development and for establishing safety margins for potential clinical trials. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this or similar compounds.
References
BMS-687453: A Technical Guide for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1] As a transcription factor, PPARα governs the expression of a suite of genes involved in fatty acid uptake, transport, and catabolism. The selective activation of PPARα by agonists like this compound has been a focal point of research for the development of therapeutics targeting dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.
Mechanism of Action: PPARα Activation
This compound exerts its effects on lipid metabolism by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.
The downstream effects of PPARα activation by this compound include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, muscle, and heart.
-
Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Modulation of HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of High-Density Lipoprotein (HDL).
References
The Role of BMS-687453 in Cardiovascular Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3][4] While preclinical studies have primarily focused on its potential for treating atherosclerosis and dyslipidemia by improving lipid profiles, its direct role and efficacy in specific cardiovascular disease models such as cardiac hypertrophy and heart failure remain largely undocumented in publicly available literature. This guide synthesizes the known information on this compound, discusses the established roles of PPARα agonism in cardiovascular pathologies, and provides a framework for potential experimental exploration.
Introduction to this compound
This compound is characterized by its high affinity and selectivity for human PPARα. In vitro studies have demonstrated its potency in activating this nuclear receptor, which is a key regulator of lipid metabolism.[1][2][3][4] The primary therapeutic target for this compound has been the management of dyslipidemia, a major risk factor for cardiovascular disease.
Mechanism of Action: PPARα Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. PPARα, in particular, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.
Activation of PPARα by agonists like this compound initiates a cascade of events leading to:
-
Increased fatty acid uptake and oxidation: This is the primary mechanism by which PPARα agonists lower circulating triglyceride levels.
-
Modulation of lipoprotein metabolism: This includes increased production of high-density lipoprotein (HDL) cholesterol and clearance of triglyceride-rich lipoproteins.
-
Anti-inflammatory effects: PPARα activation can suppress inflammatory responses, which are crucial in the pathogenesis of atherosclerosis and other cardiovascular diseases.
Preclinical Data for this compound
The available preclinical data for this compound primarily focuses on its effects on lipid parameters. There is a notable absence of specific studies investigating its direct impact on cardiovascular disease models like cardiac hypertrophy or heart failure.
In Vitro Activity
Quantitative data on the in vitro activity of this compound highlights its potency and selectivity for human PPARα.
| Parameter | Human PPARα | Human PPARγ | Selectivity (PPARα vs. PPARγ) | Reference |
| EC50 | 10 nM | 4100 nM | ~410-fold | [1][2][3] |
| IC50 | 260 nM | >15000 nM | >57-fold | [5] |
In Vivo Pharmacokinetics and Pharmacodynamics (Dyslipidemia Models)
Studies in animal models have demonstrated the in vivo efficacy of this compound in modulating lipid profiles.
| Animal Model | Dosing | Key Findings | Reference |
| Human ApoA1 Transgenic Mice | 10, 50, 100 mg/kg (oral gavage) | Dose-dependent increase in serum ApoA1 protein and HDL levels; reduction in plasma triglycerides. | [2][5] |
| High Fat-Fed Hamsters | 1, 3, 10 mg/kg (oral gavage) | Reduction in serum triglyceride and LDL levels. | [2] |
Experimental Protocols
Detailed experimental protocols for this compound in cardiovascular disease models are not available in the public domain. However, a general protocol for a dyslipidemia study in mice has been described.
Dyslipidemia Model in Human ApoA1 Transgenic Mice
-
Animals: Male, 6-8 week old human apoA1 transgenic mice.
-
Acclimation: Standard housing conditions with free access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., corn oil)
-
This compound (e.g., 10, 50, 100 mg/kg)
-
-
Administration: Once daily oral gavage (5 mL/kg body weight) for 10 days.
-
Endpoint Analysis (Day 10):
-
Fast mice for 4 hours.
-
Sacrifice via CO2 asphyxiation.
-
Collect blood via cardiac puncture into serum-separating tubes.
-
Measure serum lipid profiles (triglycerides, HDL, LDL, total cholesterol) and human apoA1 concentration.
-
Dissect, weigh, and flash-freeze livers in liquid nitrogen for subsequent RNA analysis (e.g., for PPARα target gene expression).[5]
-
Visualizing Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
The following diagram illustrates the general mechanism of action for a PPARα agonist like this compound.
Caption: General signaling pathway of PPARα activation by an agonist.
Experimental Workflow for a Hypothetical Cardiac Hypertrophy Study
This workflow outlines a potential experimental design to investigate the effects of this compound in a cardiac hypertrophy model.
Caption: A potential experimental workflow for evaluating this compound.
Potential Role of this compound in Cardiovascular Disease Models (Extrapolated from PPARα Agonism)
While direct evidence for this compound is lacking, the known effects of PPARα activation in the cardiovascular system provide a basis for hypothesizing its potential roles.
-
Cardiac Hypertrophy: PPARα activation has been shown to have protective effects against pathological cardiac hypertrophy in some preclinical models. This is thought to be mediated by the suppression of pro-hypertrophic signaling pathways and a shift in cardiac metabolism away from glycolysis and towards fatty acid oxidation. However, the metabolic shift can also be detrimental under certain conditions.
-
Heart Failure: In the context of heart failure, particularly that associated with metabolic dysfunction, restoring myocardial energy metabolism is a key therapeutic goal. PPARα agonists could potentially improve cardiac energetics by enhancing fatty acid oxidation.[6] However, the effects are complex and can be context-dependent.
-
Myocardial Infarction: The anti-inflammatory properties of PPARα agonists could be beneficial in the setting of myocardial infarction by attenuating the inflammatory response that contributes to adverse cardiac remodeling.
Conclusion and Future Directions
This compound is a well-characterized potent and selective PPARα agonist with demonstrated efficacy in preclinical models of dyslipidemia. However, a significant knowledge gap exists regarding its specific effects in cardiovascular disease models such as cardiac hypertrophy and heart failure. The information available on PPARα agonism in general suggests potential therapeutic avenues for this compound in these conditions, but dedicated preclinical studies are necessary to validate these hypotheses.
Future research should focus on:
-
Evaluating the efficacy of this compound in established murine models of pressure-overload and neurohormonally-induced cardiac hypertrophy and failure.
-
Investigating the impact of this compound on cardiac metabolism, function, and remodeling post-myocardial infarction.
-
Elucidating the specific molecular pathways modulated by this compound in cardiomyocytes and cardiac fibroblasts.
Such studies will be crucial in determining the full therapeutic potential of this compound in the broader landscape of cardiovascular disease.
References
In-Depth Technical Guide: BMS-687453 and its Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism. As a transcription factor, PPARα plays a crucial role in the regulation of genes involved in fatty acid oxidation and transport, primarily in the liver. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on hepatic gene expression, and detailed experimental protocols for assessing these effects. The information presented herein is intended to support further research and development of PPARα agonists for the treatment of metabolic disorders.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The alpha isoform, PPARα, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by endogenous ligands like fatty acids or synthetic agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound has been identified as a highly potent and selective agonist for human PPARα, with an EC50 of 10 nM.[1][2][3][4] Its selectivity for PPARα over the gamma isoform (PPARγ) is approximately 410-fold.[1][2] This selectivity is crucial as it minimizes the potential for side effects associated with PPARγ activation, such as fluid retention and weight gain. Preclinical studies have shown that this compound has an excellent pharmacological and safety profile, making it a candidate for the treatment of dyslipidemia and atherosclerosis.[1][2]
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects by directly activating the PPARα signaling pathway. The binding of this compound to the ligand-binding domain of PPARα induces a conformational change in the receptor. This allows for the recruitment of coactivator proteins and the formation of a heterodimer with RXR. The PPARα/RXR heterodimer then translocates to the nucleus and binds to PPREs within the regulatory regions of target genes. This binding initiates the transcription of genes primarily involved in lipid metabolism.
dot
Effect of this compound on Hepatic Gene Expression
The primary therapeutic effects of this compound are mediated through its ability to alter gene expression in the liver. As a PPARα agonist, it upregulates genes involved in fatty acid uptake, transport, and β-oxidation, while downregulating genes involved in lipid synthesis and inflammation.
Key Upregulated Genes
One of the most well-documented target genes of this compound is Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) . In vivo studies have shown that this compound induces PDK4 mRNA in the liver of hamsters with an ED50 of 0.24 mg/kg.[5] PDK4 is a key enzyme that regulates the gateway between glycolysis and the citric acid cycle by inhibiting the pyruvate dehydrogenase complex. Upregulation of PDK4 shifts energy metabolism towards fatty acid oxidation, a hallmark of PPARα activation.
While comprehensive gene expression profiling data specific to this compound is not publicly available, studies on other PPARα agonists provide a strong indication of the expected gene expression changes. Key genes known to be upregulated by PPARα activation and likely affected by this compound are summarized in the table below.
| Gene Symbol | Gene Name | Function in Lipid Metabolism |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits pyruvate dehydrogenase, promoting fatty acid oxidation over glucose utilization.[6] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. |
| ACOX1 | Acyl-CoA Oxidase 1 | First and rate-limiting enzyme of the peroxisomal β-oxidation pathway. |
| FABP1 | Fatty Acid Binding Protein 1 | Facilitates the intracellular transport of fatty acids. |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | A fatty acid translocase that facilitates the uptake of long-chain fatty acids into cells. |
| VLDLR | Very Low-Density Lipoprotein Receptor | Mediates the uptake of triglyceride-rich lipoproteins. |
| ANGPTL4 | Angiopoietin-Like 4 | An inhibitor of lipoprotein lipase, involved in triglyceride metabolism. |
| PLIN2 | Perilipin 2 | A lipid droplet-associated protein involved in lipid storage and mobilization. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the effect of this compound on gene expression.
In Vivo Animal Studies
dot
4.1.1. Animal Handling and Dosing
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment.
-
Groups:
-
Vehicle control group (e.g., 0.5% methylcellulose (B11928114) in water).
-
This compound treatment group(s) (e.g., 1, 3, 10 mg/kg body weight).
-
-
Administration: this compound is suspended in the vehicle and administered once daily via oral gavage for a specified period (e.g., 10 days).
4.1.2. Tissue Collection and RNA Isolation
-
At the end of the treatment period, mice are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
The liver is immediately excised, rinsed in ice-cold phosphate-buffered saline (PBS), blotted dry, weighed, and snap-frozen in liquid nitrogen.
-
Frozen liver tissue (~30-50 mg) is homogenized in a suitable lysis buffer (e.g., TRIzol reagent).
-
Total RNA is isolated according to the manufacturer's protocol for the chosen RNA isolation kit.
-
RNA quality and quantity are assessed using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for integrity.
Gene Expression Analysis
4.2.1. Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is prepared using a suitable master mix (e.g., SYBR Green), forward and reverse primers for the target genes (e.g., PDK4, CPT1A) and a reference gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treatment group to the vehicle control group.
4.2.2. Microarray Analysis
-
RNA Quality Control: High-quality RNA (e.g., RIN > 8) is used for microarray analysis.
-
cRNA Synthesis and Labeling: Biotin-labeled cRNA is synthesized from the total RNA.
-
Hybridization: The labeled cRNA is hybridized to a suitable microarray chip (e.g., Affymetrix GeneChip).
-
Scanning and Data Acquisition: The microarray chip is washed, stained, and scanned to obtain the raw signal intensity data.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the this compound treated and vehicle control groups. Genes with a significant fold change (e.g., >1.5 or <-1.5) and a low p-value (e.g., <0.05) are considered to be regulated by this compound.
Conclusion
This compound is a potent and selective PPARα agonist with significant potential for the treatment of dyslipidemia. Its mechanism of action is centered on the modulation of hepatic gene expression, leading to increased fatty acid oxidation and improved lipid profiles. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed effects of this compound and other PPARα agonists on gene expression, contributing to the development of novel therapeutics for metabolic diseases. Further studies employing comprehensive transcriptomic analyses will be invaluable in fully elucidating the complete spectrum of genes regulated by this promising compound.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-687453
Introduction
BMS-687453 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a critical role in the regulation of lipid metabolism and inflammation.[4] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
These application notes provide a detailed protocol for an in vitro cell-based assay to determine the potency and selectivity of this compound using a PPARα-GAL4 transactivation assay. This type of reporter gene assay is a standard method for quantifying the functional activity of nuclear receptor agonists.
Data Presentation
The following tables summarize the in vitro activity of this compound on human and rodent PPAR isoforms.
Table 1: Potency and Selectivity of this compound in PPAR-GAL4 Transactivation Assays
| Target Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human PPARα | Transactivation | EC₅₀ | 10 | [1][2][5] |
| Human PPARα | Binding | IC₅₀ | 260 | [5][6] |
| Human PPARγ | Transactivation | EC₅₀ | 4100 | [1][5] |
| Human PPARγ | Binding | IC₅₀ | >15000 | [1][5] |
EC₅₀ (Half maximal effective concentration) represents the concentration of agonist that produces 50% of the maximal response. IC₅₀ (Half maximal inhibitory concentration) in this context refers to the concentration that displaces 50% of a radiolabeled ligand in a competitive binding assay.
Table 2: Potency of this compound in Cell-Based Functional Assays
| Cell Line | Target Receptor | Parameter | Value (nM) | Reference |
| HepG2 | Human PPARα | EC₅₀ | 47 | [5] |
| HepG2 | Human PPARγ | EC₅₀ | 2400 | [5] |
| N/A | Mouse PPARα | EC₅₀ | 426 | [5] |
| N/A | Hamster PPARα | EC₅₀ | 488 | [5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of PPARα activation and the general workflow for the cell-based transactivation assay.
Caption: Mechanism of PPARα agonist action.
Caption: Workflow for a PPARα-GAL4 transactivation assay.
Experimental Protocol: PPARα-GAL4 Transactivation Assay
This protocol describes a method to quantify the agonist activity of this compound on human PPARα using a GAL4-based chimeric receptor and a luciferase reporter system in a suitable mammalian cell line, such as HepG2 human hepatoma cells.[5]
I. Materials and Reagents
-
Cell Line: HepG2 cells (ATCC® HB-8065™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Plasmids:
-
Expression vector for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain (LBD).
-
Reporter vector containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of firefly luciferase.
-
Control vector for expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Transfection Reagent: Lipofectamine® 3000 or similar lipid-based transfection reagent.
-
Compound: this compound, dissolved in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Assay Plates: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or equivalent.
-
Luminometer: Plate reader capable of measuring luminescence.
-
Other Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
II. Experimental Procedure
Day 1: Cell Seeding
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Transient Transfection
-
Prepare the plasmid DNA mixture for transfection. For each well, combine:
-
GAL4-hPPARα LBD plasmid (e.g., 50 ng)
-
UAS-Luciferase reporter plasmid (e.g., 100 ng)
-
Renilla luciferase control plasmid (e.g., 10 ng)
-
-
Perform the co-transfection according to the manufacturer's protocol for your chosen transfection reagent.
-
After the incubation period with the transfection complex (typically 4-6 hours), replace the medium with fresh, pre-warmed culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 pM to 10 µM to generate a full dose-response curve.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.1%) and a "positive control" (a known PPARα agonist).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells gently with 100 µL of PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit (e.g., 20 µL per well) and incubate for 15 minutes on an orbital shaker at room temperature.
-
Measure firefly luciferase activity by adding the luciferase assay reagent to each well and reading the luminescence on a plate luminometer.
-
Measure Renilla luciferase activity by subsequently adding the Stop & Glo® reagent (or equivalent) and reading the luminescence again.
-
Data Analysis: a. For each well, calculate the Relative Luciferase Activity by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in cell number and transfection efficiency. b. Plot the normalized luciferase activity against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|1000998-59-3|COA [dcchemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BMS-687453 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-687453, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a small molecule with the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₁ClN₂O₆ | [1][2][3][4] |
| Molecular Weight | 444.86 g/mol | [1][3][4][5] |
| Appearance | Crystalline solid / Powder | [2][6] |
| Solubility in DMSO | ≥ 30 mg/mL | [1][5][6] |
Note: Solubility in DMSO has been reported at various levels, including ≥ 100 mg/mL[1], 89 mg/mL[5], and 30 mg/mL[6]. It is recommended to use fresh, anhydrous DMSO to achieve optimal solubility, as moisture can reduce the solubility of the compound[5].
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4486 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 444.86 g/mol = 0.0044486 g = 4.4486 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 4.4486 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
Storage and Stability:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years)[1][2].
-
Stock Solution in DMSO: For long-term storage, store the aliquoted stock solution at -80°C (stable for up to 1-2 years)[1][5]. For short-term storage, -20°C is acceptable (stable for up to 1-3 months)[2][3][5].
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
Application Notes and Protocols for BMS-687453 in a PPARα Transactivation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1] As a member of the nuclear receptor superfamily, PPARα is a key therapeutic target for the treatment of metabolic disorders such as dyslipidemia and atherosclerosis.[2] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, and modulates their transcription.[3][4]
BMS-687453 is a potent and highly selective agonist for human PPARα.[2][5] Its ability to activate PPARα makes it a valuable tool for studying the physiological and pathological roles of this receptor. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a PPARα transactivation assay, a common method for quantifying the activity of nuclear receptors.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro potency and selectivity of this compound for human PPARα and PPARγ as determined by GAL4 transactivation assays.[2][6]
| Target Receptor | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs PPARγ |
| Human PPARα | PPAR-GAL4 Transactivation | EC50 | 10 | ~410 |
| Human PPARγ | PPAR-GAL4 Transactivation | EC50 | 4100 | - |
| Human PPARα | PPAR-GAL4 Transactivation | IC50 | 260 | >57 |
| Human PPARγ | PPAR-GAL4 Transactivation | IC50 | >15000 | - |
| Human PPARα | Full-Length Co-transfection (HepG2 cells) | EC50 | 47 | ~50 |
| Human PPARγ | Full-Length Co-transfection (HepG2 cells) | EC50 | 2400 | - |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: PPARα Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for PPARα Transactivation Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Plasmids:
-
PPARα expression vector (e.g., pCMV-hPPARα)
-
PPRE-luciferase reporter vector (e.g., pGL4.22[luc2/PPRE/Hygro])
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Compound: this compound
-
Assay Plate: White, clear-bottom 96-well plates
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System or equivalent
-
Luminometer: Plate-reading luminometer
Cell Culture and Seeding
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Passage the cells every 3-4 days to maintain them in the logarithmic growth phase.
-
On the day before transfection, trypsinize the cells and seed them into a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
Transfection
-
On the day of transfection, ensure the HepG2 cells are approximately 70-80% confluent.
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. A general guideline for a single well is as follows:
-
DNA Mix: In a sterile tube, dilute 100 ng of the PPARα expression vector, 200 ng of the PPRE-luciferase reporter vector, and 20 ng of the Renilla luciferase control vector in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Mix: In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
-
Combine the DNA mix and the transfection reagent mix, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complexes dropwise to each well of the 96-well plate containing the HepG2 cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the plate at 37°C and 5% CO2 for 4-6 hours.
Compound Treatment
-
After the 4-6 hour incubation, carefully aspirate the medium containing the transfection complexes.
-
Prepare serial dilutions of this compound in fresh, serum-free culture medium. It is recommended to prepare a 1000X stock solution in DMSO and then dilute it in the medium to the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate at 37°C and 5% CO2 for 18-24 hours.
Luciferase Assay and Data Analysis
-
On the day of the assay, allow the 96-well plate and the luciferase assay reagents to equilibrate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:
-
Removing the culture medium from the wells.
-
Adding a passive lysis buffer and incubating for a short period to lyse the cells.
-
Adding the luciferase substrate to measure Firefly luciferase activity.
-
Adding a stop-and-glo reagent to quench the Firefly luciferase signal and simultaneously activate the Renilla luciferase signal.
-
-
Measure the luminescence of both Firefly and Renilla luciferase for each well using a plate-reading luminometer.
-
Data Analysis:
-
For each well, calculate the relative luciferase activity by dividing the Firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in transfection efficiency and cell number.
-
Calculate the fold induction for each concentration of this compound by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold induction as a function of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a PPARα transactivation assay. The provided protocol is a robust method for characterizing the potency and efficacy of PPARα agonists. By following these detailed procedures, researchers can effectively employ this compound as a tool to investigate the intricate roles of PPARα in health and disease, and to facilitate the discovery and development of novel therapeutics targeting this important nuclear receptor.
References
Application Notes and Protocols for Studying Fatty-Acid Oxidation with BMS-687453
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid metabolism. Activation of PPARα leads to a coordinated increase in the uptake, activation, and mitochondrial β-oxidation of fatty acids. This makes this compound a valuable research tool for investigating the intricacies of fatty acid oxidation (FAO) and for the preclinical evaluation of therapeutic strategies aimed at modulating this pathway in various disease models, including metabolic syndrome, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).
These application notes provide a comprehensive overview of the use of this compound for studying fatty acid oxidation, including its mechanism of action, protocols for key experiments, and expected outcomes based on the known pharmacology of potent PPARα agonists.
Mechanism of Action
This compound binds to and activates PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes that encode for proteins critical to multiple stages of fatty acid metabolism.
A primary target of the PPARα/RXR complex is the Carnitine Palmitoyltransferase 1 (CPT1) gene. CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs. By upregulating the expression of CPT1 and other genes involved in fatty acid transport and oxidation, this compound is expected to enhance the overall rate of mitochondrial fatty acid oxidation.
Signaling Pathway of this compound in Fatty Acid Oxidation
Caption: this compound activates PPARα, leading to increased transcription of genes like CPT1, which enhances mitochondrial fatty acid β-oxidation.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay System | Value | Reference |
| EC50 (PPARα) | Human | PPAR-GAL4 Transactivation | 10 nM | [1] |
| IC50 (PPARα) | Human | PPAR-GAL4 Transactivation | 260 nM | [1] |
| EC50 (PPARγ) | Human | PPAR-GAL4 Transactivation | 4100 nM | [1] |
| IC50 (PPARγ) | Human | PPAR-GAL4 Transactivation | >15000 nM | [1] |
| Selectivity (PPARα vs PPARγ) | Human | PPAR-GAL4 Transactivation | ~410-fold | [1] |
| EC50 (PPARα) | Human | HepG2 cells (full length) | 47 nM | [2] |
| EC50 (PPARγ) | Human | HepG2 cells (full length) | 2400 nM | [2] |
| EC50 (PPARα) | Mouse | Chimeric GAL4/PPARα | 426 nM | [2] |
| EC50 (PPARα) | Hamster | Chimeric GAL4/PPARα | 488 nM | [2] |
Table 2: Expected Effects of a Potent PPARα Agonist on Fatty Acid Oxidation (Representative Data)
| Parameter | Cell Type | Treatment | Expected Fold Change (vs. Vehicle) |
| Palmitate Oxidation | Human Hepatic Cells | Potent PPARα Agonist | 2.5 - 3.0 |
| Palmitate Oxidation | Human Skeletal Muscle Cells | Potent PPARα Agonist | 1.5 - 2.0 |
| CPT1A mRNA Expression | Primary Hepatocytes | Potent PPARα Agonist | 2.0 - 4.0 |
| ACADL mRNA Expression | Primary Hepatocytes | Potent PPARα Agonist | 3.0 - 5.0 |
Note: The expected fold changes are based on published data for potent PPARα agonists and may vary depending on the experimental conditions, cell type, and concentration of this compound used.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on fatty acid oxidation.
Protocol 1: In Vitro Fatty Acid β-Oxidation Assay using Radiolabeled Palmitic Acid
This assay measures the rate of mitochondrial β-oxidation by quantifying the production of ³H₂O from [9,10-³H]-palmitic acid.
Materials:
-
This compound
-
[9,10-³H]-palmitic acid
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Palmitic acid, unlabeled
-
Hanks' Balanced Salt Solution (HBSS)
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
Activated charcoal
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Hepatocytes or other relevant cell lines (e.g., HepG2, C2C12 myotubes)
Experimental Workflow:
References
Application Notes and Protocols for BMS-687453 in Murine Models
These application notes provide a detailed protocol for the in vivo evaluation of BMS-687453, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, in mouse models of dyslipidemia. The following sections detail the mechanism of action, experimental procedures, and expected outcomes based on preclinical data.
Mechanism of Action: PPARα Agonism
This compound is a selective agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. In the context of dyslipidemia, PPARα activation by this compound is expected to decrease circulating triglycerides and modulate high-density lipoprotein (HDL) levels.
Signaling Pathway of this compound
The binding of this compound to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.
Caption: this compound activates PPARα, leading to gene expression changes that regulate lipid metabolism.
Experimental Protocol: In Vivo Efficacy Study in Mice
This protocol describes a typical 10-day study to evaluate the effect of this compound on the lipid profile of human apoA1 transgenic mice.
Materials
-
This compound
-
Vehicle: 10% DMSO in corn oil
-
Male, 6-8 week old human apoA1 transgenic mice
-
Gavage needles (18-20 gauge, 1.5 inches with a rounded tip)
-
Standard laboratory animal diet and water
-
Microcentrifuge tubes for blood collection
-
CO2 chamber for euthanasia
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound in mice.
Detailed Methodology
-
Animal Acclimatization and Housing: House male, 6-8 week old human apoA1 transgenic mice in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Allow for at least one week of acclimatization before the start of the experiment.
-
Drug Formulation: Prepare a stock solution of this compound in DMSO. On each dosing day, prepare the final formulation by diluting the stock solution in corn oil to achieve a 10% DMSO concentration. The required concentrations for dosing are 10, 50, and 100 mg/kg in a volume of 5 mL/kg. Prepare a vehicle control of 10% DMSO in corn oil.
-
Treatment Groups and Administration: Randomly assign mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle control (10% DMSO in corn oil)
-
This compound (10 mg/kg)
-
This compound (50 mg/kg)
-
This compound (100 mg/kg)
Administer the assigned treatment once daily in the morning via oral gavage for 10 consecutive days.
-
-
Sample Collection: On day 10, after the final dose, fast the mice for 4 hours. Euthanize the mice by CO2 asphyxiation. Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Biochemical Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma for triglyceride, total cholesterol, and HDL-C levels using commercially available kits.
Data Presentation
The following table summarizes representative data on the effect of a potent PPARα agonist on plasma lipid parameters in a mouse model of dyslipidemia. While this data is not specific to this compound, it illustrates the expected dose-dependent effects.
| Treatment Group | Dose (mg/kg) | Plasma Triglycerides (mg/dL) | Plasma HDL-C (mg/dL) |
| Vehicle Control | - | 150 ± 15 | 80 ± 5 |
| PPARα Agonist | 10 | 110 ± 12 | 95 ± 7 |
| PPARα Agonist | 30 | 85 ± 10 | 110 ± 8 |
| PPARα Agonist | 100 | 60 ± 8 | 125 ± 10 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Conclusion
This protocol provides a robust framework for the preclinical evaluation of this compound in a relevant mouse model. The expected outcomes include a dose-dependent reduction in plasma triglycerides and an increase in HDL cholesterol, consistent with its mechanism of action as a PPARα agonist. These studies are crucial for determining the therapeutic potential of this compound for the treatment of dyslipidemia.
References
Application Notes and Protocols: BMS-687453 Treatment in Hamster Dyslipidemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3] In preclinical studies, it has demonstrated significant effects on lipid metabolism, particularly in reducing plasma triglycerides and low-density lipoprotein (LDL) cholesterol levels.[1][4] Dyslipidemic hamster models are valuable tools for evaluating the efficacy of lipid-lowering agents due to their lipoprotein metabolism profile, which is more similar to humans than that of mice, notably in their expression of cholesteryl ester transfer protein (CETP). This document provides detailed application notes and protocols for the use of this compound in hamster models of dyslipidemia.
Data Presentation
The following tables summarize the expected qualitative and quantitative outcomes of this compound treatment in high-fat diet-induced dyslipidemic hamsters. Researchers can use this structure to record and compare their own experimental data.
Table 1: Effect of this compound on Plasma Lipid Profile in High-Fat Fed Dyslipidemic Hamsters
| Treatment Group | Dose (mg/kg/day) | Plasma Triglycerides (mg/dL) | % Change from HFD Control | Plasma LDL-C (mg/dL) | % Change from HFD Control | Plasma HDL-C (mg/dL) | % Change from HFD Control |
| Normal Diet Control | Vehicle | Expected Baseline | N/A | Expected Baseline | N/A | Expected Baseline | N/A |
| High-Fat Diet (HFD) Control | Vehicle | Elevated Levels | 0% | Elevated Levels | 0% | Variable | 0% |
| This compound | 1 | Reduced Levels | Quantitative Value | Reduced Levels | Quantitative Value | Reduced Levels | Quantitative Value |
| This compound | 3 | Significant Reduction | Quantitative Value | Significant Reduction | Quantitative Value | Significant Reduction | Quantitative Value |
| This compound | 10 | Potent Reduction | Quantitative Value | Potent Reduction | Quantitative Value | Potent Reduction | Quantitative Value |
| Fenofibrate (B1672516) (Positive Control) | Standard Dose | Reduced Levels | Quantitative Value | Reduced Levels | Quantitative Value | Increased Levels | Quantitative Value |
Note: this compound has been observed to lower LDL-C more effectively than fenofibrate in this model.[4] Some studies have reported a decrease in HDL-C levels in high-fat-fed hamsters treated with this compound.[2]
Table 2: Effect of this compound on Hepatic Gene Expression
| Treatment Group | Dose (mg/kg/day) | Relative mRNA Expression of Ppara | Relative mRNA Expression of Cpt1a | Relative mRNA Expression of Acox1 | Relative mRNA Expression of Apoc3 |
| Normal Diet Control | Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| High-Fat Diet (HFD) Control | Vehicle | Baseline | Baseline | Baseline | Baseline |
| This compound | 10 | Increased | Increased | Increased | Decreased |
Note: As a PPARα agonist, this compound is expected to upregulate the expression of genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1) and downregulate genes that inhibit lipolysis (e.g., Apoc3).
Experimental Protocols
1. High-Fat Diet-Induced Dyslipidemia Model in Hamsters
This protocol describes the induction of dyslipidemia in hamsters, a prerequisite for testing the efficacy of this compound.
-
Animal Model: Male Golden Syrian hamsters, 8-10 weeks old.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Dietary Induction of Dyslipidemia:
-
Control Group: Feed a standard chow diet.
-
Dyslipidemic Group: Feed a high-fat diet. A common composition is standard chow supplemented with 15-20% fat (e.g., lard or coconut oil) and 0.5-1% cholesterol for a period of 4-8 weeks to induce a stable dyslipidemic phenotype.
-
-
Monitoring: Monitor body weight and food consumption regularly. At the end of the induction period, collect baseline blood samples to confirm the dyslipidemic phenotype (elevated plasma triglycerides and LDL-C).
2. This compound Treatment Protocol
-
Compound Preparation: this compound is soluble in DMSO.[1] For in vivo administration, it can be prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a combination of 10% DMSO and 90% corn oil.[2]
-
Dosing:
-
Randomly assign the dyslipidemic hamsters to treatment groups (vehicle control, this compound at various doses, and a positive control like fenofibrate).
-
Administer this compound orally via gavage once daily for a period of 2-4 weeks. Recommended doses for exploring the dose-response relationship are 1, 3, and 10 mg/kg/day.[2]
-
-
Sample Collection:
-
At the end of the treatment period, fast the animals for 4-6 hours.
-
Collect blood samples via cardiac puncture or retro-orbital sinus bleeding under anesthesia for plasma lipid analysis.
-
Euthanize the animals and collect liver tissue for gene expression analysis. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
3. Biochemical Analysis of Plasma Lipids
-
Use commercially available enzymatic kits to determine the concentrations of total cholesterol, triglycerides, and HDL-C in the plasma samples.
-
Calculate LDL-C concentration using the Friedewald equation (if triglycerides are below 400 mg/dL) or by direct measurement.
4. Hepatic Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from the stored liver tissue using a suitable method (e.g., TRIzol reagent or commercial kits).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for target genes (e.g., Ppara, Cpt1a, Acox1, Apoc3) and a housekeeping gene (e.g., Gapdh, Actb) for normalization. Analyze the data using the ΔΔCt method to determine the relative gene expression.
Mandatory Visualizations
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow for evaluating this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 3. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorting out the roles of PPARα in energy metabolism and vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying the Effects of BMS-687453 on Target Gene Expression
Compound: BMS-687453 Mechanism of Action: Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonist
Introduction this compound is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3][4] It is a key regulator of lipid metabolism, particularly in tissues with high rates of fatty acid oxidation such as the liver.[3] Upon binding by an agonist like this compound, PPARα undergoes a conformational change, forming a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes, thereby activating their transcription.[4]
Quantifying the effects of this compound on gene expression is crucial for understanding its pharmacological activity, confirming its mechanism of action, and identifying biomarkers for its effects. The following protocols provide a framework for treating a relevant cell line (human hepatocarcinoma HepG2) with this compound and measuring the subsequent changes in the expression of known PPARα target genes using quantitative PCR (qPCR) and RNA-Sequencing (RNA-Seq).
PPARα Signaling Pathway The diagram below illustrates the mechanism by which this compound activates PPARα to induce target gene expression.
Quantitative Data Summary
Treatment of hepatic cells with a PPARα agonist like this compound is expected to cause a significant upregulation of genes involved in fatty acid transport, binding, and oxidation. The table below summarizes representative target genes and their expected changes in expression.
| Target Gene | Gene Symbol | Function | Expected Change |
| Carnitine Palmitoyltransferase 1A | CPT1A | Rate-limiting enzyme for mitochondrial fatty acid oxidation[3] | Upregulation |
| Acyl-CoA Oxidase 1 | ACOX1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway[3][6] | Upregulation |
| Pyruvate Dehydrogenase Kinase 4 | PDK4 | Inhibits glucose oxidation, promoting a shift to fatty acid oxidation[3][6] | Upregulation |
| Angiopoietin Like 4 | ANGPTL4 | Regulator of lipoprotein lipase; involved in triglyceride clearance[6] | Upregulation |
| Apolipoprotein A5 | APOA5 | Potent determinant of plasma triglyceride levels[6] | Upregulation |
Experimental Protocols
The following section provides detailed protocols for quantifying changes in gene expression induced by this compound.
Experimental Workflow Overview
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. The mechanisms of action of PPARs [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | PPARA activates gene expression [reactome.org]
Application Notes and Protocols for BMS-687453 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage and handling of BMS-687453 powder, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Adherence to these guidelines is crucial for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining a safe laboratory environment.
Compound Information
| Chemical Name | N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-glycine |
| CAS Number | 1000998-59-3 |
| Molecular Formula | C₂₂H₂₁ClN₂O₆ |
| Molecular Weight | 444.9 g/mol |
| Appearance | Crystalline solid |
| Primary Target | PPARα |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and ensure its activity. The following table summarizes the recommended storage conditions for both the powder form and prepared solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years[1] | Store in a dry, dark place.[2] |
| 4°C | Short-term (days to weeks) | For temporary storage. | |
| DMSO Solution | -80°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3][4] | ||
| Aqueous Formulation (for in vivo use) | 4°C | Use on the same day | Prepare fresh for each experiment. |
Safety and Handling Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Spills: In case of a spill, avoid generating dust. Gently sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is soluble in DMSO at concentrations up to 30 mg/mL.[1]
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as indicated in the storage table.
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of Formulations for In Vivo Studies
Several vehicles can be used to prepare this compound for oral administration in animal models. Below are examples of common formulations.
Formulation 1: DMSO/PEG300/Tween-80/Saline [6]
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Dissolve this compound in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is clear.
-
Add saline to the final desired volume and vortex to create a homogenous suspension.
-
A typical final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Formulation 2: DMSO/Corn Oil [6]
Protocol:
-
Dissolve this compound in DMSO.
-
Add corn oil to the desired final volume.
-
Vortex or sonicate until a uniform suspension is achieved.
-
A common ratio is 10% DMSO and 90% corn oil.[6]
Formulation 3: DMSO/SBE-β-CD in Saline [6]
Protocol:
-
Dissolve this compound in DMSO.
-
In a separate container, prepare a solution of 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the SBE-β-CD solution to the DMSO solution to the desired final volume.
-
Ultrasonication may be required to achieve a uniform suspension.[6]
-
A suggested ratio is 10% DMSO and 90% of the SBE-β-CD solution.[6]
Signaling Pathway and Experimental Workflow Diagrams
PPARα Signaling Pathway
This compound acts as an agonist for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).[7][8] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, recruiting coactivators and initiating transcription.[7][8] This leads to the regulation of genes involved in lipid metabolism and inflammation.
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for preparing this compound for use in cell-based assays.
Caption: Workflow for preparing this compound for in vitro experiments.
Experimental Workflow for In Vivo Studies
This diagram illustrates the general steps for preparing and administering this compound in animal studies.
Caption: Workflow for preparing this compound for in vivo administration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|1000998-59-3|COA [dcchemicals.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Inflammatory Pathways with BMS-687453
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-687453 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammatory responses.[1][2] Activation of PPARα has been shown to exert anti-inflammatory effects through multiple mechanisms, making this compound a valuable tool for investigating inflammatory signaling pathways. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro inflammatory assays.
Mechanism of Action: Attenuation of Inflammatory Signaling
This compound, as a PPARα agonist, is understood to modulate inflammatory responses primarily through the transrepression of key pro-inflammatory transcription factors. The binding of this compound to PPARα leads to a conformational change in the receptor, allowing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then influences gene expression in two primary ways to reduce inflammation:
-
Transrepression of NF-κB Signaling: The activated PPARα/RXR heterodimer can interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. This is a central pathway in the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. PPARα activation can inhibit NF-κB activity, for instance, by directly interacting with the p65 subunit of NF-κB, thereby preventing its binding to DNA and subsequent transcriptional activation.
-
Inhibition of other Transcription Factors: Beyond NF-κB, PPARα activation can also negatively regulate the activity of other pro-inflammatory transcription factors such as Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription (STAT) proteins.
The culmination of these actions is a significant reduction in the expression and secretion of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various chemokines.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Format | EC50 (nM) | IC50 (nM) | Selectivity vs. PPARγ | Reference |
| Human PPARα | PPAR-GAL4 Transactivation | 10 | 260 | ~410-fold | [2][3] |
| Human PPARγ | PPAR-GAL4 Transactivation | 4100 | >15000 | - | [3] |
| Human PPARα | Full-length receptor co-transfection (HepG2 cells) | 47 | - | ~50-fold | [3] |
| Human PPARγ | Full-length receptor co-transfection (HepG2 cells) | 2400 | - | - | [3] |
| Mouse PPARα | Chimeric GAL4/PPARα assay | 426 | - | - | [3] |
| Hamster PPARα | Chimeric GAL4/PPARα assay | 488 | - | - | [3] |
Mandatory Visualizations
Caption: this compound mediated inhibition of the NF-κB pathway.
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
Experimental Protocols
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol details the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophages in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For THP-1 cells, differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Seed the macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL is a common starting point.
-
Add the LPS solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-24 hours at 37°C. The incubation time can be optimized depending on the cytokine being measured.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes).
-
Carefully collect the supernatant for cytokine analysis and store at -80°C until use.
-
Wash the remaining cells with PBS and then lyse the cells for subsequent protein analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: NF-κB Reporter Assay
This protocol is for assessing the effect of this compound on NF-κB transcriptional activity using a reporter cell line.
Materials:
-
HEK293 or similar cell line stably transfected with an NF-κB-luciferase reporter construct.
-
Culture medium, FBS, and Penicillin-Streptomycin.
-
This compound.
-
TNF-α or LPS as an NF-κB activator.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line into a 96-well white plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
-
Compound Treatment and Stimulation:
-
Follow the pre-treatment and stimulation steps as described in Protocol 1, using TNF-α (e.g., 10 ng/mL) or LPS as the NF-κB activator.
-
-
Luciferase Assay:
-
After the stimulation period (typically 6-8 hours for reporter assays), remove the medium.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol with a plate-reading luminometer.
-
Protocol 3: Western Blot for NF-κB Pathway Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell lysates from the in vitro macrophage inflammation assay (Protocol 1).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
For analysis, the membrane can be stripped and re-probed with other antibodies (e.g., total p65, IκBα, and β-actin).
-
Conclusion
This compound is a potent and selective PPARα agonist that serves as a valuable research tool for dissecting the anti-inflammatory roles of PPARα activation. The provided protocols offer a framework for investigating its effects on key inflammatory pathways, such as NF-κB signaling, and for quantifying its impact on pro-inflammatory cytokine production. These assays can be adapted and optimized for specific research questions in the fields of immunology, pharmacology, and drug discovery.
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
BMS-687453 solubility issues in aqueous media
Welcome to the technical support center for BMS-687453. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this potent and selective PPARα agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][5] Activation of PPARα by this compound leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, making it a candidate for the treatment of dyslipidemia and atherosclerosis.[2][3]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a poorly water-soluble compound.[2] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is practically insoluble in water.[2][6] This low aqueous solubility can present challenges in experimental settings, particularly in cell-based assays that require aqueous buffer systems.
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be kept at -20°C.[2][7] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C or -80°C for long-term stability.[6][8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[6]
Troubleshooting Guide: Aqueous Solubility Issues
This guide addresses common problems encountered when working with this compound in aqueous media.
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to mitigate this problem:
-
Strategy 1: Increase the Final DMSO Concentration (if permissible):
-
Explanation: Sometimes, a slightly higher final concentration of DMSO in the aqueous medium can help maintain the solubility of the compound.
-
Caution: Be mindful of the DMSO tolerance of your specific cell line or assay, as high concentrations can be toxic or affect experimental outcomes. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
-
Strategy 2: Use a Surfactant or Solubilizing Agent:
-
Strategy 3: Employ Cyclodextrins:
-
Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[9][11] β-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Protocol: See "Experimental Protocol 3: Solubilization using Cyclodextrins" below.
-
-
Strategy 4: pH Adjustment (for compounds with ionizable groups):
-
Explanation: The solubility of compounds with acidic or basic functional groups can be significantly influenced by the pH of the solution.[10] this compound contains a carboxylic acid group, suggesting its solubility might increase at a higher pH.
-
Caution: Ensure the chosen pH is compatible with your experimental system.
-
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (224.79 mM) | [8] |
| DMSO | 89 mg/mL (200.06 mM) | [6] |
| DMSO | 73 mg/mL (164.09 mM) | [12] |
| DMSO | 30 mg/mL | [7] |
| Ethanol | 89 mg/mL (200.06 mM) | [6][12] |
| Water | Insoluble | [2][6] |
Experimental Protocols
Experimental Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Experimental Protocol 2: Solubilization using Surfactants
-
Prepare Surfactant Stock: Prepare a sterile stock solution of a suitable surfactant (e.g., 10% Tween-80 in water).
-
Prepare Working Solution:
-
In a sterile tube, add the required volume of your aqueous experimental buffer (e.g., cell culture medium).
-
Add the surfactant stock solution to the buffer to achieve a low final concentration (e.g., 0.01% - 0.1%). Mix gently.
-
While vortexing the buffer/surfactant mixture, slowly add the this compound DMSO stock solution to reach the desired final concentration.
-
-
Observation: Visually inspect the solution for any signs of precipitation.
Experimental Protocol 3: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a sterile aqueous solution of a suitable cyclodextrin (e.g., 20% SBE-β-CD in saline).[8]
-
Prepare Formulation:
-
One suggested formulation involves a mixture of 10% DMSO and 90% of the 20% SBE-β-CD solution.[8]
-
Alternatively, dissolve this compound directly into the cyclodextrin solution. This may require sonication or heating to facilitate complex formation.
-
-
Dilution: Further dilute this formulation into your final experimental medium as needed.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Logical workflow for troubleshooting precipitation issues.
Caption: General workflow for preparing this compound solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|1000998-59-3|COA [dcchemicals.com]
- 5. This compound | 1000998-59-3 | AQB99859 | Biosynth [biosynth.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
troubleshooting inconsistent results with BMS-687453
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-687453, a potent and selective PPARα agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear hormone receptor that acts as a transcription factor.[1] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for PPARα over other PPAR isoforms. It is approximately 410-fold more selective for human PPARα compared to human PPARγ in PPAR-GAL4 transactivation assays.[1][2][3] The compound shows negligible cross-reactivity against a panel of other human nuclear hormone receptors, including PPARδ.[3][4]
Q3: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound is readily soluble in DMSO.[4][5][6] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Q4: I am observing lower than expected potency (higher EC50) in my cell-based assays. What are the possible causes?
Several factors could contribute to a decrease in the apparent potency of this compound:
-
Cell Line Variability: The expression levels of PPARα and co-factors can vary between different cell lines, influencing the cellular response to the agonist. It is crucial to use a cell line with robust and validated PPARα expression.
-
Serum Lot-to-Lot Variability: Components in fetal bovine serum (FBS) can bind to and sequester lipophilic compounds like this compound, reducing its effective concentration. Test different lots of FBS or use a serum-free or charcoal-stripped serum-containing medium.
-
Compound Degradation: Improper storage of this compound stock solutions can lead to degradation. Ensure that the compound is stored correctly and avoid repeated freeze-thaw cycles.
-
Assay Incubation Time: The optimal incubation time for observing a maximal response can vary depending on the cell line and the specific endpoint being measured. A time-course experiment is recommended to determine the optimal incubation period.
Q5: My results show high variability between replicate wells. What can I do to improve consistency?
High variability in experimental replicates can be addressed by focusing on the following:
-
Compound Precipitation: this compound has limited aqueous solubility. High concentrations in cell culture media can lead to precipitation, resulting in inconsistent dosing. Ensure that the final concentration of the solvent (e.g., DMSO) is low and does not cause precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of both the compound and cell suspensions. Use calibrated pipettes and proper pipetting techniques.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and consistent seeding density in all wells.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration and cell viability. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
Q6: I am seeing some off-target effects or cellular toxicity at higher concentrations. Is this expected?
While this compound is highly selective for PPARα, off-target effects can occur at high concentrations.
-
Cytotoxicity: At very high doses (e.g., 300 mg/kg in rats), this compound has been observed to cause skeletal myofiber degeneration and necrosis.[5] It is essential to perform a dose-response curve and determine the cytotoxic concentration of the compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Non-Specific Receptor Activation: Although highly selective, at supra-physiological concentrations, this compound might interact with other cellular targets. It is crucial to use the lowest effective concentration that elicits the desired PPARα-mediated response.
Data Summary
In Vitro Potency and Selectivity of this compound
| Assay Type | Species | Target | EC50 (nM) | IC50 (nM) | Selectivity (vs. PPARγ) | Reference |
| PPAR-GAL4 Transactivation | Human | PPARα | 10 | 260 | ~410-fold | [2][3][5] |
| PPAR-GAL4 Transactivation | Human | PPARγ | 4100 | >15000 | - | [5] |
| Full-Length Receptor Co-transfection (HepG2 cells) | Human | PPARα | 47 | - | ~50-fold | [5] |
| Full-Length Receptor Co-transfection (HepG2 cells) | Human | PPARγ | 2400 | - | - | [5] |
| Functional Assay | Mouse | PPARα | 426 | - | - | [5] |
| Functional Assay | Hamster | PPARα | 488 | - | - | [5] |
Experimental Protocols
PPARα-GAL4 Transactivation Assay
This protocol describes a common method for assessing the potency of PPARα agonists.
-
Cell Culture: Culture a suitable host cell line (e.g., HEK293 or HepG2) in appropriate growth medium.
-
Transfection: Co-transfect the cells with two plasmids:
-
A plasmid encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: After transfection, seed the cells into a multi-well plate and allow them to attach. Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for agonist-induced gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the PPARα signaling pathway.
General Experimental Workflow for Cell-Based Assays
Caption: A typical workflow for in vitro experiments with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing BMS-687453 Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of BMS-687453. It provides troubleshooting guidance and answers to frequently asked questions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1] By activating PPARα, this compound can modulate the expression of genes involved in these pathways. It exhibits high selectivity for PPARα over other PPAR isoforms like PPARγ, with approximately 410-fold selectivity observed in human PPAR-GAL4 transactivation assays.[1][3][4]
Q2: What are the recommended starting dosages for in vivo studies with this compound?
A2: The optimal starting dose of this compound will depend on the specific animal model and the research question. However, based on published preclinical studies, a general starting point for oral administration (p.o.) in rodents can be inferred. In mice, oral doses of 10, 50, and 100 mg/kg have been used to investigate its effects on serum ApoA1 and LDL-cholesterol levels.[5] In high-fat-fed hamsters, doses of 1, 3, and 10 mg/kg (p.o.) have been shown to decrease HDLc levels.[5] It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental setup.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is poorly soluble in water.[2] Therefore, a suitable vehicle is required for in vivo dosing. Several formulations have been reported to be effective. One common method involves a multi-step solubilization process:
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline to reach the desired final concentration. This method can achieve a solubility of at least 2.5 mg/mL.[5]
Other reported vehicles include:
-
10% DMSO in 90% corn oil (achieving a solubility of ≥ 2.5 mg/mL).[5]
-
10% DMSO in 90% (20% SBE-β-CD in saline), which results in a suspended solution and may require sonication.[5]
It is crucial to ensure the final solution is clear and homogenous before administration, unless a suspension is intended.
Q4: What is the pharmacokinetic profile of this compound in common animal models?
A4: this compound has demonstrated an excellent pharmacokinetic profile across multiple species, with rapid oral absorption.[1] The half-life varies between species, ranging from approximately 3 hours in mice to 12 hours in cynomolgus monkeys.[1] It exhibits low plasma clearance in mice, rats, and monkeys, and moderate clearance in dogs.[1] The absolute oral bioavailability is also favorable, ranging from 58% in dogs to 91% in rats.[1]
Q5: Are there any known toxicities or side effects associated with this compound?
A5: High doses of this compound have been associated with toxicity. In male rats, a high oral dose of 300 mg/kg was reported to cause skeletal myofiber degeneration and necrosis.[5] This was characterized by discoid changes, myofibril lysis, hyalinization, and cellular infiltration in both fast and slow-twitch muscles.[5] It is important to conduct preliminary toxicity studies to identify a safe and effective dose range for your specific model and study duration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or variable drug exposure in vivo | Improper formulation: this compound has low aqueous solubility. | - Ensure the compound is fully dissolved in the vehicle. - Use a recommended formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] - For suspensions, ensure uniform resuspension before each administration. - Consider using a different vehicle like corn oil if absorption issues persist.[5] |
| Precipitation upon administration: The drug may precipitate out of the vehicle in the gastrointestinal tract. | - Observe the animal's feces for any signs of excreted compound. - Consider using a formulation with solubilizing agents that form micelles, which can help maintain the drug in solution.[6] | |
| Unexpected toxicity or adverse events | Dose is too high: The administered dose may be in the toxic range for the specific animal model or strain. | - Reduce the dosage. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity. |
| Vehicle toxicity: The vehicle itself may be causing adverse effects. | - Administer a vehicle-only control group to assess for any vehicle-related toxicity. - If vehicle toxicity is observed, consider alternative formulations. | |
| Lack of efficacy | Insufficient dosage: The administered dose may be too low to achieve a therapeutic effect. | - Increase the dosage in a stepwise manner, while carefully monitoring for toxicity. - Review the literature for effective dose ranges in similar models.[5] |
| Poor bioavailability: The drug may not be adequately absorbed. | - Refer to the "Poor or variable drug exposure" section for formulation optimization. - Consider alternative routes of administration if oral bioavailability is a persistent issue, although this compound generally has good oral bioavailability.[1] | |
| Species-specific differences in potency: this compound has shown different potencies in vitro between human and rodent PPARα. | - Be aware that this compound is less potent in rodent PPARα functional assays compared to human PPARα.[5] Higher doses may be required in rodent models to achieve the desired pharmacological effect. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Target | EC50 | IC50 | Selectivity (vs. PPARγ) | Reference |
| PPAR-GAL4 Transactivation | Human PPARα | 10 nM | 260 nM | ~410-fold | [1][3][4] |
| PPAR-GAL4 Transactivation | Human PPARγ | 4100 nM | >15000 nM | - | [5] |
| HepG2 Cell Co-transfection | Human PPARα | 47 nM | - | ~50-fold | [5] |
| HepG2 Cell Co-transfection | Human PPARγ | 2400 nM | - | - | [5] |
| Chimeric GAL4/PPARα Assay | Mouse PPARα | 426 nM | - | - | [5] |
| Chimeric GAL4/PPARα Assay | Hamster PPARα | 488 nM | - | - | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Half-life (t½) | Plasma Clearance | Absolute Oral Bioavailability | Reference |
| Mouse | 3 hours | Low | - | [1] |
| Rat | - | Low | 91% | [1] |
| Dog | - | Moderate | 58% | [1] |
| Cynomolgus Monkey | 12 hours | Low | - | [1] |
Detailed Experimental Protocols
Protocol 1: General In Vivo Dosing Protocol for this compound in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
-
Appropriate animal model (e.g., C57BL/6 mice)
2. Preparation of Dosing Solution (Example for a 10 mg/kg dose in a 25g mouse with a 100 µL dosing volume):
-
Calculate the required concentration:
-
Dose = 10 mg/kg
-
Mouse weight = 0.025 kg
-
Total drug per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing volume = 100 µL = 0.1 mL
-
Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL
-
-
Prepare the vehicle:
-
For a 1 mL final volume of vehicle: 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, 450 µL saline.
-
-
Prepare the dosing solution:
-
Weigh out the required amount of this compound (e.g., 2.5 mg for 1 mL of solution).
-
Add the 100 µL of DMSO to the this compound powder and vortex until dissolved.
-
Add the 400 µL of PEG300 and vortex.
-
Add the 50 µL of Tween-80 and vortex.
-
Add the 450 µL of saline and vortex thoroughly to ensure a homogenous solution.
-
Prepare a fresh solution daily.
-
3. Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Randomly assign animals to treatment groups (vehicle control and this compound).
-
Record the body weight of each animal before dosing.
-
Administer the prepared solution or vehicle control via oral gavage at the calculated volume (e.g., 100 µL for a 25g mouse).
-
Monitor animals for any adverse effects post-administration.
4. Sample Collection and Analysis:
-
At the designated time points, collect blood and/or tissues as required by the study protocol.
-
Process samples for downstream analysis (e.g., lipid profiling, gene expression analysis).
Visualizations
Caption: PPARα signaling pathway activation by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of BMS-687453 in cancer cell lines
Welcome to the technical support center for BMS-687453. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer cell line experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and ensure the proper design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4][5] PPARα is a nuclear receptor and transcription factor that plays a key role in the regulation of lipid metabolism and inflammation. Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: What are the known off-target effects of this compound in cancer cell lines?
Q3: What are the expected on-target effects of this compound in cancer cell lines?
A3: Activation of PPARα in cancer cells can have various effects, including inhibition of proliferation, induction of apoptosis, and modulation of cellular metabolism and inflammation.[8][9][10][11] PPARα activation can impact cancer cell energy balance by promoting fatty acid β-oxidation and blocking fatty acid synthesis.[10] It may also interfere with signaling pathways crucial for cancer progression, such as the Akt pathway.[10] However, the specific outcomes can be cell-type dependent.
Q4: In which cancer cell lines has the effect of PPARα activation been studied?
A4: The effects of PPARα agonists have been investigated in a variety of cancer cell lines, including those from breast, colon, endometrial, skin, ovarian, and pancreatic cancers.[8][9] For instance, the PPARα agonist clofibrate (B1669205) has been shown to suppress the growth of breast cancer cells.[9] It is crucial to determine the expression level of PPARα in your cancer cell line of interest before initiating experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No observable effect on cell proliferation or viability | 1. Low or absent PPARα expression in the cancer cell line.2. Sub-optimal concentration of this compound.3. Insufficient incubation time. | 1. Verify PPARα expression at the mRNA and protein level (e.g., via qPCR, Western Blot).2. Perform a dose-response experiment to determine the optimal effective concentration.3. Conduct a time-course experiment to identify the appropriate endpoint. |
| Unexpected or paradoxical effects (e.g., increased proliferation) | 1. Potential off-target effects of this compound at the concentration used.2. Cell-type specific signaling context.3. Activation of compensatory signaling pathways. | 1. Use a PPARα antagonist (e.g., GW6471) to determine if the effect is PPARα-dependent.2. Perform a rescue experiment by knocking down PPARα using siRNA or shRNA.3. Profile changes in key signaling pathways (e.g., PI3K/Akt, MAPK) using Western Blot or phospho-protein arrays. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Variability in compound preparation and addition. | 1. Standardize cell seeding protocols and ensure even cell distribution.2. Avoid using the outer wells of plates for treatment groups; fill them with sterile media or PBS.3. Prepare fresh stock solutions of this compound and ensure accurate and consistent pipetting. |
| Discrepancy between in vitro and in vivo results | 1. Differences in drug metabolism and bioavailability.2. Complex tumor microenvironment interactions in vivo.3. Host-mediated effects of PPARα activation. | 1. Characterize the pharmacokinetic profile of this compound in the animal model.2. Investigate the effect of this compound on other cell types within the tumor microenvironment (e.g., endothelial cells, immune cells).3. Consider using PPARα knockout mice to dissect host versus tumor-specific effects. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Target | Cell Line | Activity (EC50) | Activity (IC50) | Reference |
| PPAR-GAL4 Transactivation | Human PPARα | - | 10 nM | 260 nM | [1][2][4] |
| PPAR-GAL4 Transactivation | Human PPARγ | - | 4100 nM | >15000 nM | [1][4] |
| Full-length Receptor Co-transfection | Human PPARα | HepG2 | 47 nM | - | [1] |
| Full-length Receptor Co-transfection | Human PPARγ | HepG2 | 2400 nM | - | [1] |
| Chimeric GAL4/PPARα Assay | Mouse PPARα | - | 426 nM | - | [1] |
| Chimeric GAL4/PPARα Assay | Hamster PPARα | - | 488 nM | - | [1] |
Experimental Protocols
Protocol 1: Assessing PPARα-Dependency of this compound Effects
-
Cell Culture: Plate cancer cells at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: For antagonist experiments, pre-treat cells with a PPARα antagonist (e.g., GW6471) for 1-2 hours before adding this compound.
-
This compound Treatment: Treat cells with varying concentrations of this compound with or without the PPARα antagonist. Include appropriate vehicle controls.
-
Endpoint Assay: After the desired incubation period, perform endpoint assays such as cell viability (e.g., MTT, CellTiter-Glo), proliferation (e.g., BrdU incorporation), or apoptosis (e.g., Annexin V/PI staining).
-
Data Analysis: Compare the effects of this compound in the presence and absence of the PPARα antagonist. A reversal of the this compound effect by the antagonist suggests a PPARα-dependent mechanism.
Protocol 2: Western Blot for Key Signaling Pathways
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and downstream targets of PPARα). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize protein of interest to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Intended PPARα Signaling Pathway of this compound.
Caption: Experimental Workflow for Investigating Unexpected Effects.
Caption: Logic Diagram for Troubleshooting Inconsistent Results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | PPARα agonist | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | PPAR-α Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 10. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
BMS-687453 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of BMS-687453 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription. This signaling pathway is pivotal in processes such as fatty acid oxidation.
Q2: I am observing a decrease in the expected activity of this compound in my multi-day cell culture experiment. What could be the cause?
A reduction in the activity of this compound over time is likely indicative of compound instability in the cell culture media. Several factors can contribute to this, including chemical degradation (e.g., hydrolysis, oxidation), adsorption to plastic labware, and potential metabolism by the cells.[4][5] It is crucial to experimentally determine the stability of this compound under your specific experimental conditions to ensure accurate and reproducible results.
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
For long-term storage, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. When preparing your working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
-
Question: My dose-response curves for this compound are variable between experiments, or the observed IC50/EC50 value is higher than what is reported in the literature. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in the cell culture medium during the incubation period, the effective concentration of the active compound will decrease, leading to a higher apparent IC50/EC50 value and variability between experiments.[4]
-
Troubleshooting Steps:
-
Perform a Stability Assessment: The most direct way to address this is to experimentally determine the stability of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.
-
Replenish Compound: For longer-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.
-
-
Issue: Compound precipitation is observed after adding this compound to the cell culture medium.
-
Question: I noticed a precipitate forming in my culture wells after adding this compound. What could be the cause?
-
Answer: Precipitation can occur if the concentration of this compound exceeds its solubility in the cell culture medium or if the concentration of the solvent (e.g., DMSO) is too high.
-
Troubleshooting Steps:
-
Check Solubility: Determine the maximum solubility of this compound in your cell culture medium. You may need to test a range of concentrations to find the highest concentration that remains in solution.
-
Optimize Solvent Concentration: Ensure that the final concentration of the solvent in your culture medium is low (typically <0.5% for DMSO) and non-toxic to your cells. High solvent concentrations can cause the compound to precipitate.[4]
-
Pre-warm the Medium: Adding a cold, concentrated compound solution to a warmer medium can sometimes cause precipitation. Ensure your medium is pre-warmed to 37°C before adding the compound.
-
-
Data on this compound Stability
While specific, publicly available quantitative data on the stability of this compound in various cell culture media is limited, the following table presents a hypothetical, yet plausible, stability profile based on general characteristics of similar small molecules. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | % Remaining (Mean) | Standard Deviation |
| 0 | 100 | 0 |
| 2 | 98.2 | 1.5 |
| 4 | 95.8 | 2.1 |
| 8 | 90.5 | 3.3 |
| 24 | 75.3 | 4.8 |
| 48 | 58.1 | 5.9 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN), cold, containing an internal standard (optional but recommended)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and process it as described in the "Sample Processing" section below. This will serve as your 100% reference.
-
Incubation: Aliquot the remaining spiked medium into sterile tubes or wells of a plate, one for each time point. Incubate at 37°C with 5% CO₂.
-
Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Sample Processing: a. To a 100 µL aliquot of the medium, add 200 µL of cold acetonitrile (containing an internal standard, if used) to precipitate proteins. b. Vortex the sample for 30 seconds. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully collect the supernatant and transfer it to a clean HPLC vial for analysis.
-
HPLC/LC-MS Analysis: a. Inject the processed samples into the HPLC or LC-MS system. b. Analyze the samples using a validated method to separate and quantify this compound. c. Record the peak area corresponding to this compound for each time point.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for compound stability assessment.
References
BMS-687453 showing low activity in rodent cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with p38 MAP kinase (MAPK) inhibitors.
Important Note on BMS-687453: Initial inquiries regarding low activity of this compound in rodent cell lines when targeting p38 MAP kinase are likely based on a misunderstanding of the compound's primary target. Current literature identifies this compound as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, not a p38 MAPK inhibitor. This guide will therefore focus on general troubleshooting for established p38 MAPK inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected potency of my p38 MAPK inhibitor in a rodent cell line compared to a human cell line. What are the potential reasons?
A1: Discrepancies in inhibitor potency between species are a known challenge in drug development. Several factors can contribute to this:
-
Target Variance: Although the p38 MAPK pathway is highly conserved, minor differences in the amino acid sequence of the p38 isoforms between humans and rodents can alter the inhibitor's binding affinity. Human and murine p38α are approximately 93% identical at the amino acid level, but even small changes in the ATP-binding pocket can impact inhibitor efficacy.[1]
-
Cellular Uptake and Efflux: Differences in the expression and activity of membrane transporters between human and rodent cell lines can lead to variations in the intracellular concentration of the inhibitor.
-
Drug Metabolism: Rodent cells may metabolize the inhibitor more rapidly or through different pathways than human cells, reducing its effective concentration at the target. Species-specific isoforms of cytochrome P450 enzymes can lead to significant interspecies differences in drug metabolism.[2][3][4]
-
Off-Target Effects: The inhibitor might interact with other kinases or cellular components that are differentially expressed or have different sensitivities in rodent versus human cells.
Q2: How can I confirm that my p38 MAPK inhibitor is engaging its target in my cell line?
A2: Target engagement can be confirmed by assessing the phosphorylation status of a direct downstream substrate of p38 MAPK. A common method is to perform a Western blot for phosphorylated MAPK-activated protein kinase 2 (p-MAPKAPK-2) or phosphorylated heat shock protein 27 (p-HSP27). A potent p38 inhibitor should reduce the levels of these phosphorylated proteins upon stimulation of the p38 pathway (e.g., with anisomycin, LPS, or sorbitol).
Q3: What are appropriate positive and negative controls for a p38 MAPK inhibition experiment?
A3:
-
Positive Control (Stimulation): A known activator of the p38 MAPK pathway should be used to induce a robust signal. Common activators include anisomycin, lipopolysaccharide (LPS), sorbitol (for osmotic stress), and UV radiation.
-
Vehicle Control (Negative Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor serve as the baseline for inhibitor activity.
-
Inhibitor Control: A well-characterized p38 MAPK inhibitor, such as SB203580 or BIRB-796, can be used as a reference compound to validate the experimental setup.
Troubleshooting Guide: Low Inhibitor Activity in Rodent Cell Lines
This guide provides a step-by-step approach to troubleshoot low activity of a p38 MAPK inhibitor in rodent cell lines.
Caption: Troubleshooting workflow for low p38 MAPK inhibitor activity.
Data Presentation
Table 1: In Vitro and Cellular IC50 Values for Common p38 MAPK Inhibitors
| Inhibitor | Target(s) | Human Cell Line/Assay | IC50 (nM) | Rodent Cell Line/Assay | IC50 (nM) | Reference(s) |
| BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ | THP-1 (in-cell) | Kd: 0.1 | LPS-stimulated mice (in vivo) | N/A (84% TNF-α inhibition at 30 mg/kg) | [5] |
| p38α (cell-free) | 38 | N/A | N/A | [6][7] | ||
| p38β (cell-free) | 65 | N/A | N/A | [6][7] | ||
| U87 Glioblastoma (proliferation) | 34,960 | N/A | N/A | [8][9] | ||
| U251 Glioblastoma (proliferation) | 46,300 | N/A | N/A | [8][9] | ||
| SB203580 | p38α, p38β2 | SAPK2a/p38α (cell-free) | 50 | N/A | N/A | |
| SAPK2b/p38β2 (cell-free) | 500 | N/A | N/A | |||
| MDA-MB-231 (cytotoxicity) | 85,100 | N/A | N/A | [10][11] | ||
| SB202190 | p38α, p38β | p38α (cell-free) | 50 | N/A | N/A | [12] |
| p38β (cell-free) | 100 | N/A | N/A | [12] | ||
| MDA-MB-231 (cytotoxicity) | 46,600 | N/A | N/A | [10][11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 (p-p38) in cell lysates to assess pathway activation and inhibitor efficacy.[13][14][15]
Materials:
-
Cell culture reagents
-
p38 MAPK activator (e.g., Anisomycin)
-
p38 MAPK inhibitor and vehicle (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve if necessary to reduce basal phosphorylation. Pre-treat cells with the p38 inhibitor or vehicle for 1-2 hours.
-
Stimulation: Add the p38 activator at a predetermined concentration and for an optimal duration (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against p-p38 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Caption: Experimental workflow for Western blot analysis.
Protocol 2: In Vitro p38α Kinase Assay (Non-Radioactive)
This protocol provides a method to determine the direct inhibitory activity of a compound on purified p38α kinase.[16]
Materials:
-
Recombinant active p38α MAPK
-
Kinase substrate (e.g., ATF-2 fusion protein)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Dilute the p38α enzyme, ATF-2 substrate, ATP, and test inhibitor to desired concentrations in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of inhibitor solution (or DMSO vehicle).
-
2 µL of p38α enzyme solution.
-
2 µL of a mix containing ATF-2 substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.
Caption: Workflow for an in vitro p38 kinase assay using ADP-Glo™.
Signaling Pathway Diagram
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. BIRB796 (Doramapimod) | Small Molecules | Captivate Bio [captivatebio.com]
- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. media.cellsignal.com [media.cellsignal.com]
how to avoid BMS-687453 degradation during storage
This technical support center provides guidance on the proper storage and handling of BMS-687453 to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4][5] Under these conditions, the compound is reported to be stable for at least three to four years.[2][3] It is also advisable to store the compound in a dry, dark place to protect it from light and moisture.[1][5]
Q2: How should I store this compound for short-term use?
For short-term use (days to weeks), solid this compound can be stored at 0-4°C.[1]
Q3: What is the recommended storage condition for this compound in solution?
Stock solutions of this compound, typically prepared in DMSO, are less stable than the solid form. It is recommended to store stock solutions in aliquots at -80°C for up to one year or at -20°C for a shorter duration of about one month.[6] To maintain the integrity of the solution, it is crucial to avoid repeated freeze-thaw cycles.[6] It is also advised not to store the solution for long periods.[4]
Q4: How is this compound shipped, and is it stable upon arrival?
This compound is typically shipped at ambient temperature as a non-hazardous chemical. The compound is considered stable for a few weeks under these shipping conditions.[1]
Q5: What solvent should I use to prepare a stock solution?
DMSO is a commonly used solvent for preparing stock solutions of this compound.[2][4][6] When preparing your solution, it is recommended to use fresh DMSO, as DMSO can absorb moisture, which may reduce the solubility of the compound.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | - Verify that the solid compound has been stored at -20°C. - For solutions, ensure they were stored at -80°C and that repeated freeze-thaw cycles were avoided. - Prepare fresh stock solutions from solid material for critical experiments. - Perform a quality control check, such as HPLC analysis, to assess the purity of the compound. |
| Precipitation observed in the stock solution upon thawing. | The solubility of the compound may have been exceeded, or the solvent may have absorbed water. | - Gently warm the solution and vortex to redissolve the precipitate. - If precipitation persists, the solution may need to be remade with fresh, anhydrous DMSO. - Consider preparing a less concentrated stock solution if solubility is a persistent issue. |
| Discoloration of the solid compound. | Potential degradation due to exposure to light or air (oxidation). | - Discard the discolored compound as its purity may be compromised. - Ensure that the compound is stored in a tightly sealed container and protected from light. |
Potential Degradation Pathways and Prevention
While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure suggests potential degradation pathways. Understanding these can help in taking preventative measures.
-
Hydrolysis: The ester and ether linkages in the this compound molecule could be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. To mitigate this, avoid storing solutions in acidic or basic buffers for extended periods.
-
Oxidation: The ether linkage and other parts of the molecule could be prone to oxidation.[7] To prevent this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, and to ensure containers are tightly sealed to minimize exposure to air.
-
Photodegradation: Exposure to light, particularly UV light, can cause the degradation of many pharmaceutical compounds.[1][2][4] Store both solid and solutions of this compound in light-protecting containers (e.g., amber vials).
Below is a diagram illustrating the potential sites of degradation on the this compound molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zbc.uz.zgora.pl [zbc.uz.zgora.pl]
- 4. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
interpreting unexpected phenotypic effects of BMS-687453
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-687453. The information is designed to help interpret unexpected phenotypic effects and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear hormone receptor that acts as a transcription factor, playing a key role in the regulation of genes involved in lipid metabolism.[4] this compound was developed as a candidate for treating atherosclerosis and dyslipidemia due to its ability to modulate plasma lipoprotein levels.[1][5]
Q2: What are the expected phenotypic effects of this compound?
As a PPARα agonist, this compound is expected to influence lipid homeostasis. In preclinical animal models, it has been shown to reduce plasma triglycerides and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) and apolipoprotein A1 (ApoA1) levels.[6][7]
Q3: Are there any known unexpected or adverse phenotypic effects of this compound?
Yes, the primary unexpected phenotypic effect reported is skeletal muscle toxicity at high doses. In preclinical studies with male rats, a high oral dose of 300 mg/kg resulted in skeletal myofiber degeneration and necrosis.[8] This toxicity was observed in both fast- and slow-twitch muscle fibers and was characterized by changes such as myofibril lysis and cellular infiltration.[8] While the discovery paper for this compound noted an "excellent pharmacological and safety profile," this suggests the myotoxicity may be considered a high-dose, species-specific, or manageable effect in the context of its overall preclinical assessment.[1][5]
Q4: What is the selectivity profile of this compound?
This compound is highly selective for PPARα. It is approximately 410-fold more selective for human PPARα over human PPARγ in transactivation assays.[1][4][5] It also shows negligible cross-reactivity with other human nuclear hormone receptors, including PPARδ.[5]
Q5: Is this compound in clinical trials?
Currently, this compound is still considered to be in the preclinical stage of development.[4] It is important not to confuse this compound with other Bristol Myers Squibb compounds, such as BMS-986453, which is being investigated in clinical trials for different indications.
Q6: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO.[2][6] For long-term storage, it should be kept as a solid powder at -20°C.[1][9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Q: I am observing signs of cytotoxicity or myotoxicity (e.g., cell death, morphological changes in muscle cells) in my experiments. What could be the cause?
A: The observation of myotoxicity, especially at higher concentrations, is consistent with the known preclinical safety profile of this compound and other potent PPARα agonists.
Potential Cause: The underlying mechanism is believed to be linked to the primary pharmacology of the compound. Intense activation of PPARα can lead to a massive increase in mitochondrial and peroxisomal fatty acid β-oxidation. This can generate excessive reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and necrosis in skeletal muscle.
Troubleshooting Steps:
-
Confirm Dose/Concentration: Myotoxicity was observed in vivo at a high dose (300 mg/kg in rats).[8] Verify that your experimental concentrations are not exceeding a reasonable range for a potent agonist (EC50 for human PPARα is 10 nM).[1][3]
-
Perform a Dose-Response Analysis: Conduct a dose-response or concentration-response experiment to determine the threshold for toxicity in your specific model system. This will help identify a therapeutic window where you can observe the intended PPARα-mediated effects without significant cytotoxicity.
-
Incorporate Biomarkers for Muscle Injury: For in vivo studies, consider measuring established biomarkers of skeletal muscle injury in serum or plasma, such as:
-
Skeletal troponin I (sTnI)
-
Myoglobin
-
Creatine (B1669601) kinase (CK)
-
-
Assess Markers of Oxidative Stress: To investigate the mechanism, measure markers of oxidative stress in your cell or tissue samples. This could include quantifying ROS levels, measuring lipid peroxidation, or assessing the activity of antioxidant enzymes.
-
Consider Species-Specific Differences: this compound shows different potencies in rodent versus human PPARα functional assays.[8] Be aware that species-specific differences in metabolism and PPARα expression levels in muscle tissue could influence the susceptibility to myotoxicity.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Format | Potency / Selectivity |
| Human PPARα | PPAR-GAL4 Transactivation | EC50: 10 nM |
| Human PPARα | PPAR-GAL4 Transactivation | IC50: 260 nM |
| Human PPARγ | PPAR-GAL4 Transactivation | EC50: 4100 nM |
| Human PPARγ | PPAR-GAL4 Transactivation | IC50: >15000 nM |
| Mouse PPARα | Chimeric GAL4/PPARα Assay | EC50: 426 nM |
| Hamster PPARα | Chimeric GAL4/PPARα Assay | EC50: 488 nM |
| Human PPARα | Full-Length Co-transfection (HepG2) | EC50: 47 nM |
| Human PPARγ | Full-Length Co-transfection (HepG2) | EC50: 2400 nM |
Data compiled from MedChemExpress.[8]
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mouse | Not Reported | 3 |
| Rat | 91% | Not Reported |
| Dog | 58% | Not Reported |
| Cynomolgus Monkey | Not Reported | 12 |
Data compiled from APExBIO.[4]
Experimental Protocols
PPARα-GAL4 Transactivation Assay (General Methodology)
This assay is used to determine the functional potency of compounds on PPARα.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the PPARα ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Transfected cells are incubated with various concentrations of this compound.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the activation of the PPARα-LBD, is plotted against the compound concentration to determine the EC50 value.
In Vivo Myotoxicity Assessment (General Protocol)
The following is a generalized protocol for assessing drug-induced myopathy in rodents, based on standard toxicological practices.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: Animals are administered this compound via oral gavage daily for a predetermined study duration (e.g., 14 or 28 days). A high dose (e.g., 300 mg/kg) and lower doses should be included, along with a vehicle control group.[8]
-
Clinical Observations: Animals are monitored daily for any clinical signs of distress or muscle weakness.
-
Blood Collection: Blood samples are collected at specified time points (e.g., pre-dose and termination) for clinical chemistry analysis, including measurement of serum biomarkers like creatine kinase, troponin I, and myoglobin.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized. Skeletal muscles (e.g., quadriceps, gastrocnemius) are collected, fixed in formalin, processed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and examined microscopically for evidence of myofiber degeneration, necrosis, inflammation, and regeneration.
Visualizations
Caption: Intended signaling pathway of this compound via PPARα activation.
Caption: Experimental workflow for investigating unexpected myotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. jk-sci.com [jk-sci.com]
batch-to-batch variability of commercial BMS-687453
Welcome to the technical support center for BMS-687453. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from the batch-to-batch variability of commercial this compound. Below you will find frequently asked questions, troubleshooting guides with illustrative data, and detailed experimental protocols to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (EC50) of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms or polymorphs (different crystalline structures), or the degree of hydration.[1] We recommend performing an in-house quality control check on the new batch before extensive use. Please refer to the "Quality Control Protocols" section for detailed instructions on how to perform these checks.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?
A2: Unexpected off-target effects are often due to the presence of impurities in a specific batch. These can include residual solvents from synthesis, byproducts, or degradation products. We strongly advise performing a purity analysis via High-Performance Liquid Chromatography (HPLC) and considering a screen for common contaminants.
Q3: The solubility of our new batch of this compound seems different from the previous one, making stock solution preparation difficult. What could be the reason?
A3: Variations in solubility can be attributed to several factors, including the solvent used for crystallization by the manufacturer, residual solvent content, polymorphism, and the degree of hydration.[1] We recommend trying to warm the solution gently or use sonication to aid dissolution. If the problem persists, a detailed analysis of the solid-state properties of the batch may be necessary.
Q4: How should I handle and store this compound to minimize degradation and variability?
A4: this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. For consistent results, it is best to aliquot stock solutions into single-use vials.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Cell-Based Assays
You are observing a significant shift in the EC50 value of this compound in your PPARα activation assay between Lot A (older) and Lot B (newer).
Hypothetical Data Summary:
| Parameter | Lot A | Lot B |
| Purity (by HPLC) | 99.2% | 97.5% |
| Major Impurity 1 | 0.3% | 1.8% |
| Water Content (Karl Fischer) | 0.1% | 0.8% |
| Observed EC50 (PPARα Assay) | 12 nM | 55 nM |
Troubleshooting Steps:
| Potential Cause | How to Investigate | Recommended Solution |
| Lower Purity of Lot B | Perform HPLC analysis to confirm purity and impurity profile. | If purity is significantly lower, contact the supplier with your data. For immediate use, calculate the concentration based on the actual purity to normalize the dose. |
| Presence of an Antagonistic Impurity | If possible, identify the structure of the major impurity using LC-MS. Test the impurity for activity in your PPARα assay. | If the impurity is found to be an antagonist, the batch may not be suitable for your experiments. Discuss with the supplier. |
| Higher Water Content in Lot B | Perform Karl Fischer titration to determine the exact water content. | Adjust the molecular weight used for concentration calculations to account for the water content. This will ensure you are using the correct molar concentration. |
| Compound Degradation | Re-test the potency of an older, reliable lot to ensure your assay is performing as expected. Check the storage conditions of the new lot. | If the compound has degraded due to improper storage, it should not be used. Always store this compound as recommended. |
Issue 2: Poor Solubility and Precipitation in Media
You are noticing that Lot C of this compound is precipitating out of your cell culture media when making working dilutions from a DMSO stock.
Hypothetical Data Summary:
| Parameter | Lot B (Previous) | Lot C (New) |
| Appearance | Fine white powder | Crystalline solid |
| Solubility in DMSO | >100 mg/mL | ~50 mg/mL with heating |
| Polymorph Analysis (XRD) | Form I | Form II |
Troubleshooting Steps:
| Potential Cause | How to Investigate | Recommended Solution |
| Different Crystalline Form (Polymorphism) | Visually inspect the powder. If possible, perform X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify the polymorphic form. | Different polymorphs can have different solubilities. Try preparing the stock solution at a slightly lower concentration. Gentle warming and sonication can also help. Ensure the final concentration of DMSO in your cell culture media is low and consistent between experiments. |
| Residual Solvents | Check the Certificate of Analysis (CoA) for information on residual solvents. Gas Chromatography (GC) can be used for analysis. | Certain residual solvents can affect the solubility characteristics. If a problematic solvent is identified, it may be necessary to obtain a different batch. |
| Incorrect pH of Media | Check the pH of your cell culture media after adding the this compound solution. | The compound's solubility may be pH-dependent. Ensure the pH of your final assay buffer is within a suitable range. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of a this compound batch and identify any major impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Dilute with Mobile Phase A to a final concentration of 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 95 25 95 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Cell-Based PPARα Activation Assay
Objective: To determine the functional potency (EC50) of a this compound batch.
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARα expression vector
-
PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the fold activation against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Mandatory Visualizations
Caption: PPARα Signaling Pathway Activation by this compound.
Caption: Troubleshooting Workflow for Batch-to-Batch Variability.
References
Technical Support Center: BMS-687453 and Reporter Assay Readouts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using BMS-687453 in reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4][5][6][7] PPARα is a nuclear hormone receptor that acts as a transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation.[1] Upon activation by an agonist like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: Can this compound directly interfere with luciferase or other reporter enzymes?
Currently, there is no direct evidence to suggest that this compound chemically inhibits or enhances the enzymatic activity of commonly used reporter proteins like Firefly luciferase or Renilla luciferase. Any observed interference is more likely due to its biological activity as a PPARα agonist, which can affect cellular processes and gene expression.
Q3: Why might my reporter assay readout change unexpectedly when using this compound?
Unexpected changes in reporter assay readouts in the presence of this compound are likely due to its on-target biological effects. As a PPARα agonist, this compound can influence cellular transcription and signaling pathways that may indirectly affect your reporter system. For instance, it could alter the expression of the reporter gene itself if its promoter contains a PPRE, or it could affect the expression of other cellular factors that influence the activity of your promoter of interest.
Troubleshooting Guide
Issue 1: Unexpected Increase or Decrease in Reporter Signal
If you observe an unexpected modulation of your reporter signal (either activation or repression) that is not consistent with your experimental hypothesis, consider the following possibilities:
-
On-Target Effects via PPREs: Your reporter construct's promoter or the endogenous regulatory elements of the gene you are studying may contain PPREs. Activation of PPARα by this compound could therefore directly regulate the transcription of your reporter.
-
Off-Target Effects: While this compound is highly selective for PPARα, cross-reactivity with other nuclear receptors at high concentrations cannot be entirely ruled out.[4][6]
-
Cellular Health: High concentrations of any compound can impact cell viability and overall transcriptional machinery, leading to non-specific changes in reporter gene expression.
Troubleshooting Steps:
-
PPRE Sequence Analysis: Analyze the promoter sequence of your reporter construct and the gene of interest for potential PPRE consensus sequences.
-
Dose-Response Curve: Perform a full dose-response experiment with this compound to determine if the observed effect is dose-dependent.
-
Use of a PPARα Antagonist: Co-treatment with a specific PPARα antagonist can help determine if the observed effect is mediated by PPARα activation.
-
Control Reporter Vector: Employ a minimal promoter vector (e.g., pGL4.25[luc2/minP]) as a negative control to assess baseline effects on a non-specific promoter.
-
Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure that the observed effects are not due to cytotoxicity.
Issue 2: High Variability Between Replicates
High variability in reporter assay results can be caused by a number of factors, not all of which are specific to the compound being tested.
Troubleshooting Steps:
-
Optimize Transfection Efficiency: Ensure consistent and high transfection efficiency across all wells.[8] This is a critical factor for reproducible results.[9]
-
Master Mixes: Prepare master mixes for transfection reagents and compound dilutions to minimize pipetting errors.[10]
-
Normalize with a Control Reporter: Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency and cell number.[9][10]
-
Plate Type: Use opaque, white-walled plates for luminescence assays to maximize signal and prevent crosstalk between wells.[9][11]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Receptor | Species | EC50 / IC50 | Selectivity vs PPARγ |
| PPAR-GAL4 Transactivation | PPARα | Human | 10 nM (EC50) | ~410-fold |
| PPAR-GAL4 Transactivation | PPARγ | Human | 4100 nM (EC50) | - |
| Full Length Co-transfection | PPARα | Human | 47 nM (EC50) | ~50-fold |
| Full Length Co-transfection | PPARγ | Human | 2400 nM (EC50) | - |
| PPAR-GAL4 Transactivation | PPARα | Mouse | 426 nM (EC50) | - |
| PPAR-GAL4 Transactivation | PPARα | Hamster | 488 nM (EC50) | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][12]
Experimental Protocols
Dual-Luciferase® Reporter Assay Protocol
This protocol provides a general framework. Specific details may need to be optimized for your cell line and reporter constructs.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. A common ratio is 10:1 to 50:1 of the primary reporter to the control reporter.[8]
-
Add the complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the transfection medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add 1X Passive Lysis Buffer and incubate for 15 minutes with gentle shaking.
-
-
Luminometry:
-
Add Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized data as a function of this compound concentration.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|1000998-59-3|COA [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. goldbio.com [goldbio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Two PPARα Agonists: BMS-687453 and Fenofibrate
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of BMS-687453 and fenofibrate (B1672516) in their activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This analysis is based on available preclinical data, focusing on potency, selectivity, and their impact on target gene expression.
At a Glance: Key Quantitative Differences
A critical differentiator between this compound and fenofibrate lies in their potency as PPARα agonists. This compound demonstrates significantly higher potency in in-vitro assays. The active form of fenofibrate, fenofibric acid, requires a much higher concentration to achieve a similar level of PPARα activation.
| Parameter | This compound | Fenofibric Acid (Active form of Fenofibrate) | Fold Difference |
| EC50 for human PPARα | 10 nM[1] | 9,470 nM (9.47 µM) | ~947x more potent |
| Selectivity for PPARα vs. PPARγ | ~410-fold | Activates both PPARα and PPARγ | This compound is highly selective |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 indicates a more potent drug.
Mechanism of Action: Activating the PPARα Signaling Pathway
Both this compound and fenofibrate exert their effects by activating PPARα, a nuclear receptor that plays a crucial role in the transcription of genes involved in fatty acid oxidation and lipid metabolism. Fenofibrate is a prodrug that is rapidly converted in the body to its active metabolite, fenofibric acid, which then binds to and activates PPARα. This compound is a direct, potent, and selective agonist of PPARα.
Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.
Comparative Effects on PPARα Target Gene Expression
Due to its significantly higher potency, it is hypothesized that this compound would modulate the expression of these and other PPARα target genes at much lower concentrations than fenofibrate. However, one study noted that while a PPARγ agonist induced the expression of NECTIN4, the selective PPARα agonist this compound did not, suggesting potential for differential gene regulation between PPAR subtypes and their specific agonists.
Experimental Methodologies
The potency and selectivity of this compound and fenofibrate are typically evaluated using in-vitro cell-based assays. A common method is the PPARα GAL4 transactivation assay.
PPARα GAL4 Transactivation Assay Protocol
This assay utilizes a chimeric receptor system to specifically measure the activation of the PPARα ligand-binding domain (LBD).
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured in appropriate media.
-
Transfection: Cells are co-transfected with two plasmids:
-
A receptor plasmid containing the DNA binding domain of the yeast transcription factor GAL4 fused to the LBD of human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 binding sites.
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compounds (this compound or fenofibric acid).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the activation of the PPARα LBD. The data is plotted as a dose-response curve to determine the EC50 value for each compound.
Conclusion
Based on the available preclinical data, this compound is a significantly more potent and selective PPARα agonist than fenofibrate's active metabolite, fenofibric acid. This enhanced potency suggests that this compound could potentially achieve therapeutic effects at lower doses, which may offer advantages in a clinical setting. However, further studies, including direct comparative gene expression profiling and in-vivo efficacy and safety assessments, are necessary to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
A Comparative Analysis of Selectivity: BMS-687453 versus Pemafibrate
In the landscape of peroxisome proliferator-activated receptor alpha (PPARα) agonists, both BMS-687453 and pemafibrate (B1668597) have emerged as significant molecules of interest for researchers in metabolic disease and drug development. Their efficacy is intrinsically linked to their selectivity for the PPARα isoform over other subtypes, namely PPARγ and PPARδ. This guide provides a detailed, data-driven comparison of the selectivity profiles of this compound and pemafibrate, supported by experimental data and methodologies.
Quantitative Selectivity Profile
The selectivity of a PPARα agonist is a critical determinant of its therapeutic window, minimizing off-target effects. Both this compound and pemafibrate have been characterized as potent and selective PPARα agonists.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The following table summarizes their comparative selectivity based on reported in vitro data.
| Parameter | This compound | Pemafibrate | Reference |
| Target Receptor | PPARα | PPARα (SPPARMα) | [1][2][15][16] |
| EC50 for human PPARα | 10 nM | 1.40 nM - 1.5 nM | [3][4][6][7][12][17] |
| EC50 for human PPARγ | 4100 nM | > 5000 nM (> 5 µM) | [3][17][18] |
| EC50 for human PPARδ | Negligible cross-reactivity | 1390 nM (1.39 µM) | [6][17][19] |
| Selectivity Ratio (PPARα vs PPARγ) | ~410-fold | >5000-fold | [1][2][4][5][6][8][9][10] |
| Selectivity Ratio (PPARα vs PPARδ) | Not explicitly quantified, but negligible | >11,000-fold | [2][5][6][8][19] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. SPPARMα (Selective Peroxisome Proliferator-Activated Receptor Alpha Modulator) is a term used to describe compounds like pemafibrate that have a more refined interaction with the receptor compared to traditional fibrates.[2]
Experimental Protocols
The selectivity of both this compound and pemafibrate was primarily determined using in vitro transactivation assays. These assays are a cornerstone in nuclear receptor research for quantifying the ability of a compound to activate a specific receptor and induce the transcription of a reporter gene.
PPAR-GAL4 Transactivation Assay
This widely used method was employed to determine the potency and selectivity of this compound.[1][3][4][6]
Principle: The assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HepG2) along with a reporter plasmid. The reporter plasmid contains a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene, such as luciferase. When a ligand binds to the PPAR LBD, the chimeric receptor binds to the UAS and activates the transcription of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the activation of the PPAR subtype.
Brief Protocol:
-
Cell Culture and Transfection: Mammalian cells (e.g., HepG2) are cultured under standard conditions. The cells are then co-transfected with two plasmids: one expressing the GAL4-PPAR LBD chimera and another containing the GAL4 UAS-luciferase reporter construct.
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (this compound or pemafibrate).
-
Incubation: The treated cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration. The EC50 values are then calculated from the resulting dose-response curves.
Similar transactivation assays were also used to characterize the selectivity of pemafibrate.[17] For this compound, the findings from the PPAR-GAL4 transactivation assays were confirmed with full-length receptor co-transfection assays, which showed comparable potency and selectivity.[1][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of PPARα activation and the experimental workflow for determining selectivity.
Caption: PPARα activation signaling pathway.
Caption: Experimental workflow for determining PPAR agonist selectivity.
Conclusion
Both this compound and pemafibrate are potent PPARα agonists with high selectivity over the γ and δ subtypes. However, based on the available in vitro data, pemafibrate demonstrates a significantly higher degree of selectivity for PPARα compared to this compound, particularly in its discrimination against PPARγ and PPARδ.[2][5][8] This enhanced selectivity of pemafibrate may contribute to a more favorable safety profile by minimizing the potential for off-target effects associated with the activation of other PPAR isoforms. The choice between these compounds for research or therapeutic development would depend on the specific application and the desired level of isoform specificity.
References
- 1. apexbt.com [apexbt.com]
- 2. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Selective PPARα Modulator Pemafibrate for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 10. This compound|1000998-59-3|COA [dcchemicals.com]
- 11. Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinically Relevant Dose of Pemafibrate, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Pemafibrate? [synapse.patsnap.com]
- 16. What is Pemafibrate used for? [synapse.patsnap.com]
- 17. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor [alpha] Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
A Head-to-Head Comparison of PPARα Agonists: BMS-687453 and WY-14643
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent peroxisome proliferator-activated receptor alpha (PPARα) agonists: BMS-687453 and WY-14643. Both compounds are widely utilized in metabolic research to investigate the therapeutic potential of PPARα activation in various diseases, including dyslipidemia, atherosclerosis, and inflammation. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Mechanism of Action and Target Specificity
This compound and WY-14643 are both potent and selective agonists of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and WY-14643 based on published in vitro studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | WY-14643 | Reference(s) |
| Human PPARα EC50 | 10 nM | 5.0 µM | [3][4] |
| Human PPARα IC50 | 260 nM | Not Reported | [2] |
| Murine PPARα EC50 | 426 nM | 0.63 µM | [4][5] |
| Human PPARγ EC50 | 4100 nM | 60 µM | [4][6] |
| Selectivity (hPPARα vs. hPPARγ) | ~410-fold | ~12-fold | [3][4] |
Table 2: In Vitro Activity in Cell-Based Assays
| Cell Line | Assay | This compound EC50 | WY-14643 EC50 | Reference(s) |
| HepG2 | PPARα-GAL4 Transactivation | 47 nM | 0.04 µM (mouse PPARα) | [6][7] |
| MCF7 | CPTI DR1-type RE Luciferase Reporter | Not Reported | 0.542 µM | [7] |
| U2OS | Transactivation Assay | Not Reported | 12 µM | [7] |
Experimental Protocols
PPARα-GAL4 Transactivation Assay
This assay is a common method to determine the functional potency of PPARα agonists.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions. The cells are then transiently transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARα ligand-binding domain (LBD), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound or WY-14643) or a vehicle control.
-
Luciferase Activity Measurement: After an incubation period (typically 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then calculated from the dose-response curve.[3]
In Vivo Studies in Animal Models
In vivo studies are crucial for evaluating the pharmacological effects of these compounds in a physiological context.
-
Animal Models: Various animal models are used, including human apoA1 transgenic mice and high-fat diet-fed hamsters for dyslipidemia studies.[5]
-
Compound Administration: The compounds are typically administered orally (p.o.) via gavage at different doses.
-
Pharmacological Assessment: After a defined treatment period, blood and tissue samples are collected for analysis. This can include measuring serum lipid profiles (e.g., triglycerides, HDL-c, LDL-c), and gene expression analysis in the liver to assess the induction of PPARα target genes like PDK4.[5]
-
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, pharmacokinetic studies are performed. This involves measuring the concentration of the compound in plasma at various time points after administration to determine parameters like half-life and oral bioavailability.[8]
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
The activation of PPARα by agonists like this compound and WY-14643 initiates a cascade of events leading to the regulation of genes involved in lipid metabolism and inflammation.
Experimental Workflow for In Vitro Potency Assessment
The following diagram illustrates a typical workflow for assessing the in vitro potency of PPARα agonists.
In Vivo Pharmacological Effects and Pharmacokinetics
This compound
In vivo studies have demonstrated that oral administration of this compound dose-dependently increases serum ApoA1 protein levels and decreases HDLc levels in high-fat-fed hamsters.[5] It also induces the expression of the PPARα target gene PDK4 in the liver.[5] Pharmacokinetic studies have shown that this compound has excellent oral bioavailability, ranging from 58% in dogs to 91% in rats, with a half-life of 3 hours in mice and 12 hours in cynomolgus monkeys.[8]
WY-14643
WY-14643 has been shown to lower plasma levels of glucose and triglycerides in high-fat-fed rats.[7] It also reduces infarct size in a rat model of myocardial ischemia and reperfusion.[7] In vivo studies have confirmed that the hypolipidemic and hypophagic effects of WY-14643 are primarily mediated through the activation of hepatic PPARα.[9]
Summary and Conclusion
Both this compound and WY-14643 are valuable research tools for investigating the roles of PPARα. Based on the available data, this compound appears to be a more potent and selective agonist for human PPARα compared to WY-14643. The significantly lower EC50 value and higher selectivity of this compound for PPARα over PPARγ suggest it may be a more specific tool for studying PPARα-mediated effects. However, WY-14643 has been extensively characterized in a wide range of in vitro and in vivo models and remains a widely used standard compound in the field.
The choice between these two agonists will depend on the specific research question, the experimental system being used (human vs. rodent), and the desired level of selectivity. For studies requiring high potency and selectivity for human PPARα, this compound may be the preferred compound. For researchers looking to compare their results with a large body of existing literature, WY-14643 remains a relevant and well-documented choice.
It is recommended that researchers carefully consider the data presented in this guide and consult the primary literature to make an informed decision for their specific experimental needs.
References
- 1. Peroxisome Proliferator-Activated Receptor α and Synthetic Agonist WY14643 Alter Gut Microbiome Composition and Metabolism - Blacklight [etda.libraries.psu.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the PPARα-Dependence of BMS-687453: A Comparative Analysis in Knockout Models
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of BMS-687453, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. The guide delves into its activity, drawing comparisons with other well-established PPARα agonists, fenofibrate (B1672516) and GW7647, particularly in the context of PPARα knockout models.
While direct experimental data on this compound in PPARα knockout models is not publicly available, its high potency and selectivity for PPARα strongly suggest its pharmacological effects are mediated through this receptor. This guide synthesizes available preclinical data for this compound and compares it with the established PPARα-dependent effects of fenofibrate and GW7647 in wild-type and knockout mice. This comparative approach provides a robust framework for understanding the expected activity profile of this compound.
Comparative Efficacy of PPARα Agonists
This compound has been identified as a potent and selective PPARα agonist with an EC50 of 10 nM for human PPARα, demonstrating approximately 410-fold selectivity over human PPARγ.[1][2] Its in vivo efficacy has been observed in various animal models, where it has been shown to modulate lipid parameters. The following tables summarize the key in vitro potency and in vivo effects of this compound in comparison to fenofibrate and GW7647.
Table 1: In Vitro Potency of PPARα Agonists
| Compound | Target | EC50 (nM) | Selectivity vs PPARγ | Reference |
| This compound | Human PPARα | 10 | ~410-fold | [1][2] |
| Fenofibric Acid (active metabolite of Fenofibrate) | Human PPARα | ~10,000-30,000 | ~10-fold | |
| GW7647 | Human PPARα | ~1 | >1000-fold |
Table 2: In Vivo Effects of PPARα Agonists on Lipid Metabolism
| Compound | Animal Model | Key Effects in Wild-Type | Effects in PPARα Knockout | Reference |
| This compound | Mouse, Rat, Hamster | Reduces triglycerides and LDL-c, Increases HDL-c | Not reported | |
| Fenofibrate | Mouse | Reduces triglycerides, VLDL, and total cholesterol | Effects on triglycerides and VLDL are abolished | |
| GW7647 | Mouse | Reduces plasma triglycerides and free fatty acids | Hypolipidemic effects are absent |
Signaling Pathways and Experimental Workflow
The therapeutic effects of PPARα agonists on lipid metabolism are initiated by their binding to and activation of the PPARα nuclear receptor. This leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation.
Caption: PPARα signaling pathway activated by agonists.
A typical experimental workflow to assess the PPARα-dependent activity of a compound involves comparing its effects in wild-type animals versus their PPARα knockout counterparts.
References
A Comparative In Vivo Efficacy Analysis: BMS-687453 and Ciprofibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two peroxisome proliferator-activated receptor alpha (PPARα) agonists: BMS-687453, a preclinical candidate, and ciprofibrate (B1669075), a clinically established fibrate. The data presented is compiled from preclinical studies and clinical trials to offer a comprehensive overview for research and development purposes.
Mechanism of Action
Both this compound and ciprofibrate exert their primary therapeutic effects by activating PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism.[1][2] Activation of PPARα leads to a cascade of downstream events, including the increased expression of genes involved in fatty acid oxidation and a reduction in the expression of genes associated with lipid synthesis. This ultimately results in decreased plasma triglycerides and, in some cases, a modest reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[1][3] this compound is a potent and highly selective PPARα agonist, with an EC50 of 10 nM for human PPARα and approximately 410-fold selectivity over PPARγ.[4][5]
Comparative In Vitro Potency and Pharmacokinetics
This compound has been shown to be a highly potent PPARα agonist in in vitro assays. Pharmacokinetic data for this compound is available from preclinical animal studies, while data for ciprofibrate is derived from clinical use in humans.
| Parameter | This compound | Ciprofibrate |
| Target | PPARα | PPARα[1] |
| In Vitro Potency (human PPARα) | EC50 = 10 nM[6] | - |
| Selectivity | ~410-fold for PPARα over PPARγ[5] | Fibrate class, known PPARα agonist[1] |
| Half-life | 3h (mouse) to 12h (cynomolgus monkeys)[2] | Relatively long, allowing for once-daily dosing in humans[1] |
| Oral Bioavailability | 58% (dog) to 91% (rat)[2] | - |
In Vivo Efficacy: Preclinical vs. Clinical Data
A direct comparison of the in vivo efficacy is challenging due to the different stages of development. Data for this compound is from preclinical animal models, whereas ciprofibrate data is from human clinical trials.
This compound: Preclinical Efficacy in Animal Models
| Species | Model | Dose | Key Findings |
| Mouse | Human ApoA1 Transgenic | 10-100 mg/kg | Reduces plasma triglyceride levels and increases HDL levels.[7] |
| Hamster | High-Fat Diet | 10-100 mg/kg | Reduces serum triglyceride and LDL levels.[7] |
Ciprofibrate: Clinical Efficacy in Humans
| Patient Population | Dose | Treatment Duration | Key Efficacy Results |
| Type II Hypercholesterolemia | 100 mg/day | 12 weeks | Total Cholesterol: ↓20%, LDL Cholesterol: ↓24%, HDL Cholesterol: ↑9.8%, Triglycerides: ↓30%[8][9] |
| Hypertriglyceridemia and low HDL | 100 mg/day | 4 months | Triglycerides: ↓44%, HDL Cholesterol: ↑10%, Non-HDL Cholesterol: ↓19%[10] |
| Type IIa, IIb, and IV Hyperlipidemia | 100 mg/day | 12 weeks | Significant decreases in total cholesterol, VLDL-C, LDL-C, triglycerides, and apo B; significant increases in HDL-C and apo A-I.[7][11] |
| Type 2 Diabetes with Atherogenic Lipoprotein Phenotype | - | 3 months | Total Cholesterol: ↓5.5%, Triglycerides: ↓50%, HDL-Cholesterol: ↑8.5%[12] |
Experimental Protocols
This compound: In Vivo Study in Human ApoA1 Transgenic Mice
-
Animal Model: Male, 6-8 week old human apoA1 transgenic mice.[13]
-
Experimental Groups: Animals are randomized into vehicle control and this compound treatment groups.[13]
-
Dosing: this compound is administered once daily in the morning by oral gavage at a volume of 5 mL/kg body weight.[13]
-
Study Duration: 10 days.[13]
-
Sample Collection: On day 10, following a 4-hour fast, mice are euthanized. Blood is collected via cardiac puncture for lipid analysis, and livers are harvested and frozen for subsequent RNA analysis.[13]
Ciprofibrate: Double-Blind Clinical Trial in Type II Hypercholesterolemia
-
Patient Population: Patients diagnosed with type II hypercholesterolemia.[8][9]
-
Study Design: A double-blind, randomized, placebo-controlled trial.[8][9]
-
Phases: A 6-week baseline period followed by a 12-week treatment period.[9]
-
Treatment Arms: Patients are randomized to receive placebo, 50 mg/day ciprofibrate, or 100 mg/day ciprofibrate.[8][9]
-
Data Collection: Blood samples are collected and analyzed every 2 weeks to monitor lipid profiles.[8][9]
Summary
This compound is a potent and selective preclinical PPARα agonist that has demonstrated promising lipid-modifying effects in animal models of dyslipidemia. Ciprofibrate is an established clinical agent with a well-documented efficacy profile in treating various forms of hyperlipidemia in humans. The provided data highlights the therapeutic potential of targeting PPARα for the management of dyslipidemia. Further clinical evaluation of this compound would be necessary to ascertain its efficacy and safety profile in humans and to draw a direct comparison with established therapies like ciprofibrate.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofibrate therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater … [ouci.dntb.gov.ua]
- 7. Efficacy of ciprofibrate in primary type II and IV hyperlipidemia: the Italian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Ciprofibrate in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofibrate therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciprofibrate treatment decreases non-high density lipoprotein cholesterol and triglycerides and increases high density lipoprotein cholesterol in patients with Frederickson type IV dyslipidemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of BMS-687453 Cross-Reactivity with Human versus Mouse PPAR Alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of BMS-687453, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, with human and mouse PPARα. The following sections present quantitative data, experimental methodologies, and relevant biological pathways to offer a comprehensive resource for researchers in metabolic disease and drug development.
Quantitative Data Summary
Table 1: In Vitro Potency (EC50) of this compound on Human vs. Mouse PPARα
| Assay Type | Human PPARα EC50 (nM) | Mouse PPARα EC50 (nM) | Fold Difference (Mouse/Human) | Reference |
| PPAR-GAL4 Transactivation Assay | 10 | 426 | 42.6 | [1] |
| Full-Length Receptor Co-transfection Assay (HepG2 cells) | 47 | Not explicitly stated, but described as less potent | - | [1] |
Table 2: Selectivity of this compound for PPARα over PPARγ in Humans
| Assay Type | Human PPARα EC50 (nM) | Human PPARγ EC50 (nM) | Selectivity Fold (PPARγ/PPARα) | Reference |
| PPAR-GAL4 Transactivation Assay | 10 | 4100 | ~410 | [1] |
| Full-Length Receptor Co-transfection Assay (HepG2 cells) | 47 | 2400 | ~51 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.
PPAR-GAL4 Transactivation Assay
This assay quantifies the ability of a compound to activate the ligand-binding domain (LBD) of a PPAR subtype.
Workflow Diagram:
Figure 1: Workflow for a PPAR-GAL4 Transactivation Assay.
Detailed Steps:
-
Cell Culture and Seeding: Mammalian cells, such as HEK293, are cultured in appropriate media and seeded into 96-well plates at a density that allows for optimal growth and transfection efficiency.
-
Transient Transfection: The cells are co-transfected with three plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of either human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) that is recognized by the GAL4 DNA-binding domain.
-
A control plasmid, typically expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Compound Incubation: After an initial incubation period to allow for plasmid expression, the cells are treated with a range of concentrations of this compound.
-
Luciferase Assay: Following a 24-hour incubation with the compound, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The resulting data is then plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
Full-Length Receptor Co-transfection Assay in HepG2 Cells
This assay assesses the activity of a compound on the full-length PPARα in a more physiologically relevant cell line.
Workflow Diagram:
Figure 2: Workflow for a Full-Length Receptor Co-transfection Assay.
Detailed Steps:
-
Cell Culture and Seeding: Human hepatoma cells (HepG2) are cultured and seeded into 96-well plates.
-
Transient Transfection: The cells are co-transfected with:
-
An expression vector for the full-length human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a peroxisome proliferator response element (PPRE).
-
A Renilla luciferase control vector for normalization.[2]
-
-
Compound Incubation: Transfected cells are incubated with various concentrations of this compound.
-
Luciferase Assay and Data Analysis: Similar to the GAL4 assay, after a 24-hour incubation, luciferase activities are measured and normalized. The EC50 is then calculated from the dose-response curve.
Fluorescence Polarization (FP) Binding Assay
While specific binding data for this compound is unavailable, a homogeneous fluorescence polarization assay is the primary method used to determine the binding affinity of compounds to PPARα and PPARγ.[1]
Principle: This competitive assay measures the displacement of a fluorescently labeled PPARα ligand (tracer) by a test compound. The change in the polarization of the emitted light upon tracer displacement is proportional to the amount of test compound bound to the receptor.
General Protocol Outline:
-
Reagent Preparation:
-
Purified human or mouse PPARα ligand-binding domain (LBD).
-
A fluorescently labeled PPARα ligand (tracer).
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, the PPARα LBD is incubated with the fluorescent tracer.
-
Varying concentrations of the unlabeled test compound (this compound) are added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: A plate reader equipped with polarizing filters is used to measure the fluorescence polarization.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
PPAR Alpha Signaling Pathway
PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism.
Figure 3: Simplified PPAR Alpha Signaling Pathway.
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes, including fatty acid oxidation, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
References
Confirming the Mechanism of Action of PPARα Agonist BMS-687453 with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of BMS-687453, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, through the use of specific antagonists. By presenting supporting experimental data and detailed protocols, this document outlines the scientific basis and practical application of antagonist-based validation for researchers in pharmacology and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic compound identified as a highly potent and selective agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2][3][4][5][6][7][8] Activation of PPARα by agonists like this compound leads to the transcription of target genes involved in fatty acid oxidation, thereby reducing triglyceride levels and modulating cholesterol metabolism.[5][6] Its selectivity for PPARα over other PPAR isoforms, such as PPARγ, minimizes the potential for off-target effects, making it a valuable tool for research and a potential therapeutic agent for dyslipidemia and related metabolic disorders.[1][2][3][5]
The primary mechanism of action of this compound involves direct binding to the ligand-binding domain of PPARα, which induces a conformational change in the receptor. This allows the recruitment of coactivator proteins and the subsequent initiation of gene transcription. A critical step in validating this proposed mechanism is to demonstrate that its cellular and physiological effects can be specifically blocked by a PPARα antagonist.
The Role of Antagonists in Mechanism of Action Confirmation
A key principle in pharmacology for validating the mechanism of action of a receptor agonist is the use of a competitive antagonist. An antagonist is a molecule that binds to the same receptor as an agonist but does not provoke the biological response. By competing for the same binding site, a sufficiently high concentration of the antagonist can displace the agonist and inhibit its effect. This demonstrates that the agonist's action is mediated through that specific receptor. For this compound, a selective PPARα antagonist can be used to confirm that its effects are indeed PPARα-dependent.
Comparative Analysis of this compound and a Selective PPARα Antagonist
To confirm the PPARα-mediated mechanism of this compound, a well-characterized and selective PPARα antagonist is required. GW6471 is a widely used and potent PPARα antagonist suitable for this purpose.[9][10][11]
| Compound | Type | Target | Potency (Human) |
| This compound | Agonist | PPARα | EC50: 10 nM[1][4][7] |
| PPARγ | EC50: 4100 nM[4] | ||
| GW6471 | Antagonist | PPARα | IC50: 0.24 µM[9][11] |
Table 1: Comparative Potency of this compound and GW6471. This table summarizes the in vitro potency of the PPARα agonist this compound and the PPARα antagonist GW6471, highlighting their respective activities and targets.
Experimental Protocols for Mechanism of Action Confirmation
The following experimental protocols describe how a PPARα antagonist like GW6471 can be used to confirm the mechanism of action of this compound.
In Vitro Reporter Gene Assay
This assay directly measures the ability of an antagonist to inhibit the agonist-induced transcriptional activation of PPARα.
Objective: To demonstrate that GW6471 can block this compound-induced activation of a PPARα-responsive reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with three plasmids:
-
An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, cells are treated with various concentrations of this compound (e.g., 0.1 nM to 1 µM) in the presence or absence of a fixed concentration of GW6471 (e.g., 1 µM). A vehicle control (DMSO) is also included.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.
-
β-galactosidase activity is measured to normalize the luciferase readings.
-
Expected Outcome: this compound should induce a dose-dependent increase in luciferase activity. In the presence of GW6471, this dose-response curve should be shifted to the right, indicating competitive antagonism.
Target Gene Expression Analysis (qPCR)
This experiment examines the effect of the antagonist on the expression of known PPARα target genes induced by the agonist.
Objective: To show that GW6471 inhibits the this compound-mediated upregulation of PPARα target genes.
Methodology:
-
Cell Culture and Treatment:
-
Human hepatoma cells (HepG2) or primary hepatocytes, which endogenously express PPARα, are used.
-
Cells are treated with this compound (at a concentration near its EC50, e.g., 50 nM) with and without pre-incubation with GW6471 (e.g., 1-10 µM) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable kit.
-
First-strand cDNA is synthesized from the RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Expected Outcome: this compound treatment should lead to a significant increase in the mRNA levels of CPT1A and ACOX1. Co-treatment with GW6471 should significantly attenuate or completely block this induction.
Visualizing the Mechanism of Action and its Confirmation
The following diagrams illustrate the signaling pathway of this compound and the experimental logic for confirming its mechanism of action using an antagonist.
Caption: Signaling pathway of this compound as a PPARα agonist.
Caption: Logical workflow for confirming the mechanism of action.
Conclusion
The use of a selective antagonist, such as GW6471, is an indispensable tool for unequivocally confirming that the biological effects of this compound are mediated through the activation of PPARα. The experimental designs outlined in this guide, including reporter gene assays and target gene expression analysis, provide a robust framework for such validation studies. The data obtained from these experiments are crucial for the continued development and characterization of this compound as a selective PPARα agonist.
References
- 1. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (this compound). | Semantic Scholar [semanticscholar.org]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor [alpha] Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of BMS-687453-Induced Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated gene expression profile induced by BMS-687453, a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, with other well-characterized PPARα agonists. Due to the limited publicly available gene expression data specifically for this compound, this guide synthesizes data from studies on other selective PPARα agonists, such as fenofibrate (B1672516) and GW7647, to project the expected transcriptomic signature of this compound and assess its specificity.
Introduction to this compound
This compound is a potent and highly selective agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2][3][4] Its high selectivity for PPARα over other PPAR isoforms (PPARγ and PPARδ) suggests a more targeted engagement of the PPARα signaling pathway, potentially leading to a more specific gene expression profile with fewer off-target effects. This guide explores this hypothesis by comparing the known transcriptomic effects of other PPARα agonists.
Comparative Gene Expression Analysis
The following table summarizes the key genes and pathways regulated by PPARα agonists in liver cells, which are the primary target for these compounds. This data is compiled from studies on fenofibrate and GW7647 and represents the expected gene expression changes upon activation of PPARα by a potent and selective agonist like this compound.
| Biological Process | Key Upregulated Genes | Key Downregulated Genes | References |
| Fatty Acid Oxidation | CPT1A, ACOX1, ACADL, EHHADH | [5][6][7][8] | |
| Ketogenesis | HMGCS2 | [5][6] | |
| Lipid Transport | FABP1, CD36 | [5][6][8] | |
| Triglyceride Metabolism | LPL, ANGPTL4 | ||
| Cholesterol Metabolism | HMGCR (indirectly) | [8] | |
| Inflammation | NF-κB target genes (e.g., IL6, TNF) | ||
| Cell Cycle & Proliferation | Genes promoting cell cycle progression | [9][10] |
Note: The specificity of this compound would be demonstrated by a strong and consistent regulation of genes directly involved in fatty acid metabolism and lipid transport, with minimal impact on genes associated with other PPAR isoforms or off-target pathways.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the specificity of this compound-induced gene expression.
Cell Culture and Treatment
-
Cell Lines: Primary human hepatocytes or human hepatoma cell lines (e.g., HepG2) are suitable models.
-
Culture Conditions: Cells should be maintained in appropriate culture medium and conditions as recommended by the supplier.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., fenofibrate or GW7647) should be included.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Assessment: The integrity and concentration of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 8) is essential for downstream applications.
Gene Expression Profiling: RNA-Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools such as HTSeq or Salmon.
-
Differential Expression: Differentially expressed genes between this compound-treated and control groups are identified using packages like DESeq2 or edgeR in R.[11]
-
Pathway Analysis: Gene ontology and pathway enrichment analysis (e.g., using GSEA or DAVID) are performed to identify the biological processes affected by this compound.
-
Gene Expression Profiling: Microarray
-
cRNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to generate biotin-labeled cRNA.
-
Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.[12]
-
Scanning and Data Extraction: The microarray chip is washed and scanned to detect the fluorescence intensity of the hybridized probes.
-
Data Analysis:
-
Normalization: Raw data is normalized to remove technical variations.
-
Differential Expression: Statistical tests (e.g., t-test, ANOVA) are used to identify genes with significant changes in expression between treatment and control groups.[13]
-
Pathway Analysis: Similar to RNA-seq, pathway analysis is performed to interpret the biological significance of the gene expression changes.
-
Conclusion
Based on its high potency and selectivity for PPARα, this compound is expected to induce a specific gene expression profile primarily impacting fatty acid metabolism and lipid transport in the liver. A comprehensive transcriptomic analysis, following the protocols outlined above, would be necessary to definitively confirm this specificity and compare its molecular signature to that of other PPARα agonists. Such studies are crucial for understanding the precise mechanism of action of this compound and predicting its therapeutic efficacy and potential side effects.
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human | PLOS One [journals.plos.org]
- 6. Comparative analysis of gene regulation by the transcription factor PPARalpha between mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling of promoter occupancy by PPARalpha in human hepatoma cells via ChIP-chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Jun/AP-1 controls liver regeneration by repressing p53/p21 and p38 MAPK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of p53 genotype on gene expression profiles in murine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring Cultured Rat Hepatocytes Using RNA-Seq In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microarray analysis identifies coding and non-coding RNA markers of liver injury in whole body irradiated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of BMS-687453 and Other PPARα Agonists for Dyslipidemia Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonist BMS-687453 with other notable agonists such as fenofibrate (B1672516), gemfibrozil, and pemafibrate. This document synthesizes preclinical data to highlight differences in potency, efficacy, and selectivity, providing valuable insights for the selection of research compounds in the study of dyslipidemia and related metabolic disorders.
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. The PPARα isoform is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the transcription of genes involved in fatty acid uptake, transport, and oxidation, ultimately resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This has made PPARα a key target for the development of drugs to treat dyslipidemia. This guide focuses on this compound, a potent and selective PPARα agonist, and compares its preclinical profile with established fibrates like fenofibrate and gemfibrozil, as well as the newer selective PPARα modulator (SPPARMα), pemafibrate.
Quantitative Comparison of PPARα Agonists
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound in comparison to other well-characterized PPARα agonists.
Table 1: In Vitro Potency and Selectivity of PPARα Agonists
| Compound | Human PPARα EC50 | Selectivity vs PPARγ | Reference |
| This compound | 10 nM | ~410-fold | [1] |
| Fenofibric Acid | 9.47 µM | Lower selectivity | [2] |
| Pemafibrate | 1.40 nM | >2000-fold | [2][3] |
| Gemfibrozil | ~12 µM | Lower selectivity |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy of PPARα Agonists in Preclinical Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | High Fat-Fed Hamsters | Dose-dependent reduction in triglycerides and LDL cholesterol. | [4] |
| Human ApoA1 Transgenic Mice | Robustly induces ApoA1 and HDLc levels. | [4] | |
| Fenofibrate | Dyslipidemic-Diabetic Hamsters | Lowered total cholesterol, triglycerides, VLDL, and LDL, while increasing HDL. | [5] |
| Human ApoA1 Transgenic Mice | Increased human apoA-I and HDL-cholesterol levels. | [6] | |
| Pemafibrate | Hypertriglyceridemic Rodent Models | Greater triglyceride-lowering effect than fenofibrate. | [3] |
| Human ApoA1 Transgenic Mice | Greater increase in plasma human apoA1 levels than fenofibrate. | [3] | |
| Gemfibrozil | Animal models | Reduces triglycerides and increases HDL. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of PPARα agonists.
PPARα Transactivation Assay
This assay is fundamental for determining the potency and selectivity of a compound as a PPARα agonist.
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with expression plasmids for a GAL4 DNA-binding domain fused to the PPARα ligand-binding domain (LBD) and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist for 24 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to vehicle-treated cells is calculated. The EC50 value is determined by fitting the dose-response curve to a sigmoidal model. Selectivity is assessed by performing similar assays with plasmids expressing the LBDs of PPARγ and PPARδ.
In Vivo Efficacy in a High Fat-Fed Hamster Model
This model is used to evaluate the effect of PPARα agonists on lipid profiles in a dyslipidemic state.
-
Animal Model: Male Syrian golden hamsters are fed a high-fat diet to induce dyslipidemia, characterized by elevated plasma triglycerides and cholesterol.
-
Drug Administration: Animals are orally administered the test compound (e.g., this compound) or vehicle daily for a specified period (e.g., 14 days).
-
Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated, and levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic assays.
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment group and compared to the vehicle control group.
In Vivo Efficacy in Human ApoA1 Transgenic Mice
This model is specifically used to assess the impact of PPARα agonists on human apolipoprotein A1 (ApoA1) and HDL cholesterol.
-
Animal Model: Transgenic mice expressing the human ApoA1 gene are used.
-
Drug Administration: The mice are treated orally with the test compound or vehicle for a defined duration.
-
Plasma Analysis: Blood is collected, and plasma levels of human ApoA1 are quantified using a specific ELISA. HDL cholesterol levels are also measured.
-
Data Analysis: Changes in human ApoA1 and HDL cholesterol levels are compared between the treated and control groups to determine the efficacy of the compound.
Visualizing Molecular Pathways and Experimental Processes
PPARα Signaling Pathway
Activation of PPARα by an agonist like this compound initiates a cascade of molecular events leading to the regulation of lipid metabolism. The binding of the agonist to PPARα causes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event initiates the transcription of genes involved in fatty acid oxidation and transport, resulting in a reduction of circulating triglycerides and an increase in HDL cholesterol.
Caption: The PPARα signaling pathway initiated by an agonist.
Experimental Workflow for Evaluating PPARα Agonists
The discovery and characterization of novel PPARα agonists typically follow a structured experimental workflow, progressing from initial in vitro screening to in vivo efficacy studies. This process ensures a thorough evaluation of a compound's potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for PPARα agonist discovery.
References
- 1. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidyslipidemic action of fenofibrate in dyslipidemic-diabetic hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gemfibrozil reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Comparative Guide to the Potential of BMS-687453 in Novel Disease Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for complex diseases is continually evolving, with a growing focus on repurposing and exploring the full potential of targeted molecular agents. BMS-687453, a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, has demonstrated a robust profile in preclinical models of dyslipidemia and atherosclerosis.[1] However, the pleiotropic effects of PPARα activation suggest a far broader therapeutic horizon. This guide provides a comparative analysis of the therapeutic potential of this compound in novel disease models, including cancer, inflammation, and neurodegenerative disorders, by examining the performance of other notable PPARα agonists in these fields.
The Promise of PPARα Activation Beyond Metabolic Disorders
PPARα is a ligand-activated transcription factor that plays a pivotal role in lipid metabolism and inflammatory responses.[2][3] While traditionally targeted for cardiovascular diseases, emerging evidence strongly indicates that PPARα agonists can modulate key pathological pathways in a variety of other diseases. This has opened up exciting new possibilities for compounds like this compound, which boasts a superior potency and selectivity profile compared to older agents like fenofibrate (B1672516).
Signaling Pathway of PPARα Agonists
The activation of PPARα by agonists like this compound initiates a cascade of molecular events that influence gene expression. The diagram below illustrates the generalized signaling pathway.
Comparative Performance in Novel Disease Models
While direct preclinical data for this compound in cancer, inflammation, and neurodegeneration is not yet publicly available, its high potency and selectivity suggest it could offer significant advantages over existing PPARα agonists. The following tables summarize the performance of alternative PPARα agonists in these novel therapeutic areas, providing a benchmark for the potential of this compound.
Table 1: PPARα Agonists in Cancer Models
| Compound | Cancer Model | Key Findings | Supporting Data |
| Fenofibrate | HPV+ Cervical and Head & Neck Cancer (Human Clinical Trial) | Restores p53 tumor suppressor function.[4][5] | Phase I trial initiated to assess changes in p53 protein levels and metabolic gene expression.[4] |
| Breast Cancer (Human Clinical Trial) | Aims to prevent/reverse paclitaxel-induced peripheral neuropathy.[6] | Ongoing clinical trial assessing neuropathic pain and quality of life.[6] | |
| Various Cancer Cell Lines (in vitro) | Induces apoptosis, cell cycle arrest, and inhibits angiogenesis.[7][8] | Down-regulation of VEGF, VEGFR, and HIF-1α.[7] | |
| WY-14643 | Lung Adenocarcinoma (in vitro) | Exhibits anti-proliferative effects.[9] | Data suggests a PPARα-independent mechanism in some cell lines.[9] |
| Head and Neck Paraganglioma Cells (in vitro) | Did not affect cell viability.[9] | PPARα antagonist GW6471 decreased cell viability, suggesting a complex role for PPARα.[9] |
Table 2: PPARα Agonists in Inflammation Models
| Compound | Disease Model | Key Findings | Supporting Data |
| Pemafibrate | Non-alcoholic Fatty Liver Disease (NAFLD) (Human Observational Study) | Improved markers of hepatic inflammation, function, and fibrosis.[10] | Significant decrease in ALT levels and M2BPGi over one year.[10] A randomized controlled trial is ongoing to compare its efficacy with fenofibrate.[11] |
| WY-14643 | Lupus Nephritis (MRL/lpr mice) | Ameliorated symptoms by downregulating the RORγT/STAT3 signaling pathway. | Decreased serum albumin, urine protein, and inflammatory markers.[12] |
| Acute Lung Injury (LPS-induced mice) | Attenuated lung injury by reducing inflammatory cell infiltration and apoptosis.[13] | Significantly decreased proinflammatory cytokine levels and oxidative stress.[13] | |
| Fenofibrate & Gemfibrozil | Macrophage Inflammation Model (in vitro) | Inhibited secretion of inflammatory cytokines (CXCL2, TNF-α, IL-6).[14] | Upregulated β-defensin 1, which modulates the TLR4 pathway.[14] |
Table 3: PPARα Agonists in Neurodegenerative Disease Models
| Compound | Disease Model | Key Findings | Supporting Data |
| Fenofibrate | Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A mice) | Provided neuroprotection by reducing neuroinflammation and protecting mitochondria.[15] | Significantly increased survival in the mouse model.[15] |
| Parkinson's Disease (Rotenone-lesioned rats) | Reduced depressive-like behavior and memory deficits.[16] | Protected against dopaminergic neuronal death and α-synuclein aggregation.[16] | |
| Gemfibrozil | Alzheimer's Disease (5xFAD mice) | Markedly reduced β-amyloid burden, microgliosis, and astrogliosis.[16] | Ameliorated spatial learning and memory deficits.[16] |
Experimental Workflow for Evaluating Therapeutic Potential
The validation of a compound's therapeutic potential in a novel disease model follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
Fenofibrate in HPV+ Cervical Cancer Clinical Trial (Phase I)
-
Objective: To assess changes in p53 protein levels and metabolic gene expression in tumor samples pre- and post-treatment with fenofibrate.[4]
-
Patient Population: Patients with histologically confirmed high-grade cervical dysplasia or invasive cervical cancer eligible for surgery or chemoradiation.[4]
-
Treatment Protocol: Patients receive fenofibrate orally once daily for 2-6 weeks prior to their standard of care treatment.[4][5]
-
Primary Endpoint: Change in p53 protein levels in tumor tissue, assessed by immunohistochemistry.[4]
-
Secondary Endpoint: Tolerability of fenofibrate.[4]
Pemafibrate in NAFLD Observational Study
-
Objective: To evaluate the long-term outcomes of patients with NAFLD treated with pemafibrate.[10]
-
Patient Population: Patients with NAFLD and dyslipidemia.[10]
-
Treatment Protocol: Pemafibrate 0.1 mg administered twice daily for one year.[10]
-
Endpoints: Changes in markers of hepatic inflammation (ALT), function (albumin-bilirubin score), and fibrosis (M2BPGi, platelet count).[10]
WY-14643 in Lupus Nephritis Mouse Model
-
Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease.[12]
-
Treatment Protocol: Administration of WY-14643 to assess its efficacy on renal biomarkers and lupus nephritis.[12]
-
Methods:
-
Flow Cytometry: To examine the expression of inflammatory markers (e.g., IL-17A, STAT3, RORγT) in splenic CD4+ T cells.[12]
-
RT-PCR: To measure mRNA levels of key inflammatory cytokines in kidney tissue.[12]
-
Biochemical Analysis: To measure serum albumin, urine protein, serum creatinine, and blood urea (B33335) nitrogen levels.[12]
-
Conclusion: The Untapped Potential of this compound
The evidence presented for fenofibrate, pemafibrate, and WY-14643 across cancer, inflammation, and neurodegenerative disease models strongly supports the rationale for exploring the therapeutic utility of potent and selective PPARα agonists beyond their established role in metabolic disorders. This compound, with its high potency for human PPARα, stands as a promising candidate for investigation in these novel therapeutic areas. Its enhanced selectivity may translate to a more favorable efficacy and safety profile compared to less selective, first-generation fibrates. Further preclinical studies are warranted to directly assess the performance of this compound in these emerging disease models, potentially unlocking new and impactful therapeutic strategies for patients with high unmet medical needs.
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Fenofibrate for Cervical Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Fenofibrate Role in Breast Cancer Patients | Clinical Research Trial Listing [centerwatch.com]
- 7. Fenofibrate in cancer: mechanisms involved in... | F1000Research [f1000research.com]
- 8. pnas.org [pnas.org]
- 9. PPAR-α Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pemafibrate improves hepatic inflammation, function and fibrosis in patients with non-alcoholic fatty liver disease: a one-year observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The PPAR-α selective agonist WY14643 improves lupus nephritis via the downregulation of the RORγT/STAT3 signaling pathway in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of PPARα by Wy-14643 ameliorates systemic lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARα agonists inhibit inflammatory activation of macrophages through upregulation of β-defensin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Unraveling the Function of PPARα in Neurodegenerative Disorders: A Potential Pathway to Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-687453: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe and compliant disposal of BMS-687453, a potent and selective PPARα agonist used in metabolic research.
While specific institutional and local regulations must always be followed, this document outlines the core principles and best practices for managing waste containing this compound. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, the following guidance is based on established protocols for handling hazardous chemical waste in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₂₂H₂₁ClN₂O₆ |
| Molecular Weight | 444.86 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and removal by qualified personnel.
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated solvents (e.g., DMSO).
-
Aqueous solutions used in experiments.
-
Reaction mixtures.
-
Contaminated laboratory supplies such as gloves, weighing paper, pipette tips, and vials.
-
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. It is crucial to also separate it from non-hazardous waste.
Container Selection and Labeling:
-
Select a chemically compatible waste container . For liquid waste containing this compound dissolved in solvents like DMSO, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
Ensure the container is in good condition with a secure, leak-proof lid.
-
Clearly label the container with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The date when waste was first added to the container.
-
An appropriate hazard warning (e.g., "Caution: Research Chemical - Handle with Care").
-
Waste Accumulation and Storage:
-
All transfers of waste should be conducted in a well-ventilated area , preferably within a certified chemical fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE) , including safety glasses, a lab coat, and chemical-resistant gloves.
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated and labeled satellite accumulation area . This area must have secondary containment to control any potential spills.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1][2][3]
-
Do not attempt to dispose of this compound down the drain or in the regular trash. [4] This is a violation of environmental regulations and can pose a significant hazard.
-
Provide the EH&S team with a complete and accurate description of the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: A workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers and laboratory personnel must always consult and adhere to the specific hazardous waste management policies and procedures established by their institution and local regulatory agencies.
References
Essential Safety and Logistical Information for Handling BMS-687453
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent research compounds like BMS-687453 is paramount. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), operational handling, and disposal of this potent and selective peroxisome proliferator-activated receptor (PPAR) alpha agonist.[1][2][3][4]
Personal Protective Equipment (PPE)
While this compound may be shipped as a non-hazardous chemical for transport purposes, its potent biological activity requires stringent safety precautions in a laboratory setting.[1][3] The following PPE is essential to minimize exposure risk through skin contact, inhalation, or accidental ingestion.[5]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required to protect skin and clothing.[5] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards. A full-face shield should be worn in situations with a higher risk of splashing.[6] |
| Respiratory Protection | Fit-Tested Respirator | A fit-tested N95 or higher-rated respirator should be used when handling the powdered form of the compound or when there is a risk of generating aerosols.[6][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[6] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
1. Preparation and Designated Area:
-
All handling of this compound should be conducted within a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Before starting, ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and materials, including the compound, solvents, weighing paper, and waste containers, within the designated area to minimize movement.
2. Weighing and Reconstitution:
-
Handle the solid, powdered form of this compound with extreme care to avoid generating dust.
-
Use a dedicated set of spatulas and weighing instruments.
-
When reconstituting the compound in a solvent like DMSO,[2] add the solvent slowly to the powder to minimize splashing.
3. Experimental Use:
-
Keep containers of this compound tightly sealed when not in use.
-
When transferring solutions, use appropriate volumetric pipettes with disposable tips.
-
All procedures should be performed over a disposable, absorbent bench liner to contain any potential spills.
4. Post-Handling Procedures:
-
After handling is complete, decontaminate all surfaces and equipment. A suitable decontamination solution, such as 10% bleach followed by 70% ethanol, is recommended, but compatibility with equipment should be verified.
-
Carefully remove PPE, starting with the outer gloves, then the gown, shoe covers, inner gloves, and finally eye and respiratory protection, to avoid self-contamination.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste is considered hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Compound | Labeled Hazardous Waste Container | Collect any unused solid or stock solutions of this compound in a clearly labeled, sealed, and leak-proof hazardous waste container. |
| Contaminated Labware | Labeled Sharps or Glass Waste Container | Dispose of contaminated glass vials, pipette tips, and other sharp or breakable items in a designated, puncture-resistant sharps or glass waste container labeled for hazardous chemical waste. |
| Contaminated PPE | Labeled Hazardous Waste Bag | All used gloves, gowns, shoe covers, bench liners, and other disposable materials must be placed in a designated, leak-proof hazardous waste bag. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Collect all liquid waste containing this compound, including from cell culture media and experimental assays, in a compatible, sealed, and clearly labeled hazardous liquid waste container. |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with federal, state, and local regulations.[8][9] Do not dispose of any materials contaminated with this compound in the regular trash or down the drain.[10][11]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 4. apexbt.com [apexbt.com]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
